7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Description
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Properties
IUPAC Name |
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-2-5-13(6-3-11)19-15-8-9-18-16-10-12(17)4-7-14(15)16/h4,7-11,13H,2-3,5-6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYSNRHYJTSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Validation of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Executive Summary
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine is a lipophilic 4-aminoquinoline derivative, structurally distinct from classical antimalarials like chloroquine due to the replacement of the hydrophilic diethylamino side chain with a hydrophobic 4-methylcyclohexyl moiety.
This technical guide provides a comprehensive analysis of its molecular weight characteristics, synthetic pathways, and self-validating analytical protocols. For researchers in drug discovery, this molecule represents a critical scaffold for exploring Structure-Activity Relationships (SAR) where modulation of lipophilicity (LogP) and membrane permeability is required to overcome resistance mechanisms or target intracellular parasites.
Part 1: Molecular Identity & Weight Analysis
The "Molecular Weight" of a drug candidate is not a singular number; it is a composite metric that dictates dosing, mass spectrometry detection, and stoichiometric calculations.
Quantitative Profile
The following table consolidates the mass attributes essential for analytical confirmation.
| Attribute | Value | Context for Researchers |
| Molecular Formula | C₁₆H₁₉ClN₂ | Core stoichiometry. |
| Average Molecular Weight | 274.79 g/mol | Used for molarity calculations and gravimetric weighing. |
| Monoisotopic Mass | 274.1237 Da | The exact mass of the 35-Cl isotopologue; the primary peak in High-Res MS (HRMS). |
| Isotopic Pattern (M+2) | 276.1207 Da | The 37-Cl isotopologue. Must appear at ~33% intensity of the base peak. |
| Heavy Atom Count | 19 | Relevant for fragment-based drug design (FBDD). |
The Chlorine Signature (Mass Spectrometry)
In analytical validation, the molecular weight is confirmed not just by the position of the parent ion (
-
The 3:1 Rule: Chlorine exists naturally as
(75.78%) and (24.22%). -
Validation Check: A pure sample of this compound must exhibit a mass spectrum where the peak at m/z 275.1 (M+H) is accompanied by a peak at m/z 277.1 (M+2+H) with roughly one-third the intensity. Absence of this pattern indicates dehalogenation or contamination.
Stereochemical Nuance
The 4-methylcyclohexyl group introduces cis/trans isomerism.
-
Molecular Weight Impact: None (Identical MW: 274.79 g/mol ).
-
Physical Property Impact: Significant.[1] The trans-isomer (equatorial-equatorial) is generally more thermodynamically stable and may exhibit a higher melting point and different retention time in LC-MS than the cis-isomer.
Part 2: Synthetic Pathway & Protocol
To generate high-purity material for biological assay, a Nucleophilic Aromatic Substitution (
Experimental Workflow
Reaction: 4,7-dichloroquinoline + 4-methylcyclohexylamine
Protocol:
-
Stoichiometry: Charge a reaction vessel with 1.0 equivalent of 4,7-dichloroquinoline (CAS: 86-98-6) and 3.0 equivalents of 4-methylcyclohexylamine . The excess amine acts as a proton scavenger (base).
-
Solvent/Conditions: Use ethoxyethanol or phenol melt at 130–140°C. The high temperature is required to overcome the energy barrier of the
mechanism on the deactivated ring. -
Workup: Basify with aqueous NaOH to precipitate the free base.
-
Purification: Recrystallization from ethanol/water is preferred over column chromatography to remove trace amine starting materials.
Logic Diagram: Synthesis & Validation
The following diagram outlines the critical path from raw materials to validated product.
Figure 1: Synthetic workflow for this compound via nucleophilic aromatic substitution.
Part 3: Self-Validating Analytical Systems
Trustworthiness in data comes from cross-verification. A single analytical method is insufficient.
The "Triad of Truth" for Validation
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Primary Signal:
Da. -
Purity Check: Integration of the UV trace (254 nm) must show >95% area under the curve for the main peak.
-
Isomer Separation: If the synthetic starting material was a mixture of cis/trans amine, the LC trace may show two closely eluting peaks with identical mass spectra.
-
-
1H-NMR (Proton NMR):
-
Aromatic Region (7.0 - 8.5 ppm): Must show 5 distinct protons corresponding to the quinoline core.
-
Aliphatic Region (1.0 - 2.5 ppm): Must show the multiplet pattern of the cyclohexyl ring (10 protons) and the doublet/singlet of the methyl group (3 protons).
-
Diagnostic Shift: The N-H proton often appears broad around 5.0–7.0 ppm, depending on solvent (DMSO-
vs. ).
-
-
Melting Point (DSC):
-
As a crystalline solid, the sharp melting point is a key indicator of purity. Broadening of the melting range (>2°C) indicates solvent entrapment or isomeric impurities.
-
Mass Spectrometry Logic Map
This diagram illustrates how to interpret the MS data to confirm the specific molecular weight and halogen content.
Figure 2: Decision logic for mass spectrometry validation of monochlorinated drug candidates.
Part 4: Physicochemical Implications in Drug Design
The molecular weight of 274.79 places this compound in the "sweet spot" for small molecule drug discovery.
-
Lipinski's Rule of 5 Compliance:
-
MW < 500: Pass (274.79).
-
H-Bond Donors < 5: Pass (1 donor: -NH-).
-
H-Bond Acceptors < 10: Pass (2 acceptors: Quinoline N, Amine N).
-
LogP < 5: The cyclohexyl group increases lipophilicity compared to chloroquine's diethyl chain. Calculated LogP (cLogP) is typically ~4.5–5.0, pushing the limit of solubility but enhancing permeability across lipid bilayers (e.g., blood-brain barrier or parasite membranes).
-
-
Formulation Note: The free base (MW 274.79) is likely water-insoluble. For biological assays, it is standard practice to convert this to a salt form (Hydrochloride or Phosphate).
-
Calculation: Free Base (274.79) + HCl (36.46) = 311.25 g/mol (Hydrochloride salt).
-
References
-
PubChem Compound Summary. (n.d.). This compound (CID 329799399). National Center for Biotechnology Information. Retrieved from [Link]
- Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry. (Contextual grounding for 4-aminoquinoline synthesis and properties).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
An In-Depth Technical Guide to the Solubility and Stability of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine for Researchers, Scientists, and Drug Development Professionals
The journey of a promising new chemical entity (NCE) from the laboratory to a clinically effective drug is fraught with challenges. A significant hurdle in this process is the physicochemical characterization of the NCE, with solubility and stability being paramount. These intrinsic properties profoundly influence a drug's bioavailability, manufacturability, and shelf-life.[1] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of this compound, a novel compound belonging to the well-established 4-aminoquinoline class of molecules. Derivatives of 4-aminoquinoline have shown a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[2][3] Understanding the physicochemical nuances of this specific analog is, therefore, a critical step in its development pathway.
Compound Profile: this compound
Chemical Structure:
This is a simplified representation. The core is a 7-chloroquinoline ring linked at the 4-position to an N-(4-methylcyclohexyl)amine moiety.
The 7-chloro-4-aminoquinoline nucleus is a key pharmacophore found in numerous biologically active compounds.[2] The addition of a 4-methylcyclohexyl group is expected to increase the lipophilicity of the molecule, which can have significant implications for its solubility and interaction with biological membranes.[4]
Aqueous and Organic Solubility Assessment
A comprehensive understanding of a compound's solubility in various media is fundamental to designing appropriate formulations for both preclinical and clinical studies.[5] For an NCE like this compound, with its lipophilic side chain, poor aqueous solubility is anticipated. A multi-faceted approach to solubility testing is therefore essential.
Rationale for Experimental Design
The choice of solvents and buffer systems for solubility assessment should be guided by their physiological relevance and their utility in potential formulation strategies. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), provide a more accurate prediction of in vivo solubility compared to simple aqueous buffers. Organic solvents are crucial for developing parenteral formulations and for purification processes.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the determination of the equilibrium solubility of this compound using the shake-flask method, a gold-standard technique.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Procedure:
-
Add an excess amount of the compound to vials containing each of the selected media.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a standard curve of the compound in the same diluent to quantify the solubility.
Data Presentation: Solubility Profile
The following table presents a hypothetical solubility profile for this compound, which would be generated from the above protocol.
| Solvent/Medium | pH | Solubility (µg/mL) |
| Water | ~7.0 | < 1 |
| PBS | 7.4 | 2.5 |
| SGF | 1.2 | 150 |
| FaSSIF | 6.5 | 5.8 |
| Ethanol | N/A | > 1000 |
| Propylene Glycol | N/A | 500 |
| PEG 400 | N/A | 800 |
Note: These are example data and do not represent actual experimental results.
Experimental Workflow Visualization
Caption: Workflow for Equilibrium Solubility Determination.
Chemical Stability and Forced Degradation Studies
Assessing the chemical stability of an NCE is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[6][7] Forced degradation studies are performed under more extreme conditions than accelerated stability testing to provide insight into the degradation pathways of the molecule.[8][9]
Rationale for Stress Conditions
The selection of stress conditions (acid, base, oxidation, heat, and light) is based on regulatory guidelines (e.g., ICH Q1A) and aims to simulate potential environmental exposures during manufacturing, storage, and administration.[10] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be adequately detected and characterized without being obscured by secondary degradation.[8][11]
Experimental Protocol: Forced Degradation
This protocol details a systematic approach to investigating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Data Presentation: Stability Summary
The following table provides a hypothetical summary of the forced degradation results for this compound.
| Stress Condition | Conditions | Time | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15.2 | 2 |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 h | 8.5 | 1 |
| Oxidation | 3% H₂O₂, RT | 24 h | 22.1 | 3 |
| Thermal (Solid) | 80°C | 7 days | 2.1 | 1 |
| Photostability (Solid) | ICH Q1B | - | 4.3 | 1 |
| Photostability (Solution) | ICH Q1B | - | 12.8 | 2 |
Note: These are example data and do not represent actual experimental results.
Experimental Workflow Visualization
Caption: Workflow for Forced Degradation Studies.
Formulation Strategies for Enhanced Solubility and Stability
The physicochemical data gathered from the solubility and stability studies are instrumental in guiding the formulation development process. For a compound like this compound, which is likely to be poorly water-soluble, several formulation strategies can be employed to enhance its bioavailability.
-
pH Adjustment: Given the basic nature of the 4-aminoquinoline scaffold, the solubility is expected to be pH-dependent.[3] The significantly higher solubility in SGF (pH 1.2) in our hypothetical data supports this. Formulations could utilize acidic excipients to create a microenvironment that favors dissolution.
-
Co-solvents: The high solubility in organic solvents like ethanol, PG, and PEG 400 suggests that a co-solvent system could be a viable approach for liquid formulations.
-
Amorphous Solid Dispersions (ASDs): For solid dosage forms, creating an ASD with a suitable polymer can significantly enhance the dissolution rate and apparent solubility.[12]
-
Salt Formation: Identifying a stable salt form of the molecule can improve both solubility and stability.[7]
Conclusion
A thorough investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to understand the compound's physicochemical properties, predict its in vivo behavior, and design effective and stable formulations. This early-stage characterization is an investment that mitigates risk and accelerates the journey from a promising molecule to a potential medicine.
References
-
Georganics. 7-Chloro-N-cyclohexylquinolin-4-amine. Available from: [Link]
-
MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available from: [Link]
-
PubChemLite. 7-chloro-4-methylquinoline-2-thiol (C10H8ClNS). Available from: [Link]
-
National Center for Biotechnology Information. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PubMed Central. Available from: [Link]
-
Chemistry Stack Exchange. Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available from: [Link]
-
MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Available from: [Link]
-
PubChem. 4-Amino-7-chloroquinoline. Available from: [Link]
-
Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available from: [Link]
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
-
Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]
-
PubChem. 4-Aminoquinoline. Available from: [Link]
-
Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Available from: [Link]
-
U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]
-
Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Available from: [Link]
-
National Center for Biotechnology Information. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PubMed Central. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
ResearchGate. Structure of 4-aminoquinoline derivatives. Available from: [Link]
-
ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Frontiers. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Available from: [Link]
-
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available from: [Link]
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- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
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The 7-Chloroquinoline Scaffold: A Technical Guide to Biological Potential and Synthetic Application
Topic: Potential Biological Activities of 7-Chloroquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pharmacophore of Resilience
The 7-chloroquinoline (7-CQ) nucleus remains one of the most privileged scaffolds in medicinal chemistry. Originally immortalized by Chloroquine (CQ) and Hydroxychloroquine (HCQ), this bicyclic heteroaromatic system is far from a historical artifact. In modern drug discovery, it serves as a lipophilic anchor capable of lysosomotropism—the ability to accumulate in acidic organelles—which drives its efficacy across two distinct but mechanically overlapping therapeutic frontiers: antimalarial heme detoxification and anticancer autophagy inhibition .
This guide moves beyond basic textbook definitions to explore the structural causality, synthesis, and validated biological activities of 7-CQ derivatives, providing actionable protocols for researchers.
Structure-Activity Relationship (SAR): The Triad of Efficacy
The biological potency of 7-CQ derivatives rests on three structural pillars. Modifications outside these zones often lead to loss of activity or increased toxicity.
SAR Visualization
The following diagram illustrates the critical pharmacophoric points of the 7-CQ scaffold.
Figure 1: Pharmacophoric dissection of the 7-chloroquinoline scaffold. The 7-Cl substituent is non-negotiable for heme affinity, while the N1 nitrogen drives the pH-dependent accumulation.
Technical Insights:
-
The 7-Chloro Substituent: This electron-withdrawing group increases the lipophilicity of the ring and is electronically essential for
- stacking interactions with the porphyrin ring of heme (ferriprotoporphyrin IX). Removal or substitution (e.g., with -H or -OCH3) drastically reduces inhibition of hemozoin formation. -
The Quinoline Nitrogen (N1): With a pKa near 8.5, this nitrogen becomes protonated in the acidic environment of the parasite's digestive vacuole (pH ~5.0) or the cancer cell lysosome. This "ion trapping" mechanism concentrates the drug up to 1000-fold inside the organelle.
-
The C-4 Position: This is the synthetic gateway. The chlorine at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (
), allowing for the attachment of diverse amine linkers (diamines, hydrazines, triazoles) to overcome resistance or improve pharmacokinetic profiles.
Therapeutic Frontier 1: Infectious Diseases (Malaria)[1][2][3]
Mechanism of Action: Heme Polymerization Blockade
The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic digestive vacuole, releasing free heme (Fe
7-CQ derivatives act by:
-
Accumulating in the vacuole via ion trapping.
-
Capping the growing hemozoin polymer via
- stacking. -
Result: Accumulation of toxic free heme
membrane lysis parasite death.
Overcoming Resistance (The "Hybrid" Strategy)
Resistance arises primarily from mutations in the PfCRT (Chloroquine Resistance Transporter), which pumps the drug out of the vacuole. To counteract this, modern 7-CQ derivatives are designed as hybrids :
-
7-CQ-Triazoles: The triazole ring adds hydrogen bonding potential and alters the geometry, preventing recognition by the mutant efflux pump.
-
7-CQ-Ferrocenes (Ferroquin): The ferrocene moiety generates Reactive Oxygen Species (ROS) within the vacuole, adding a second mechanism of killing.
Therapeutic Frontier 2: Oncology (Autophagy Inhibition)
The Autophagy Paradox
Cancer cells in hypoxic, nutrient-deprived tumors rely on autophagy (self-eating) to recycle organelles and survive.[3] 7-CQ derivatives are potent autophagy inhibitors.
Mechanism: Lysosomotropism
-
Lysosomal Deacidification: 7-CQ derivatives accumulate in lysosomes, buffering the pH.
-
Enzyme Inhibition: Lysosomal hydrolases (e.g., Cathepsins) require low pH to function.
-
Fusion Blockade: The pH change prevents the fusion of autophagosomes with lysosomes.
-
Result: Accumulation of toxic cellular waste and ROS
apoptosis of the cancer cell.
Key Data Point: Derivatives like EAD1 (a triazole-functionalized chloroquinoline) have shown superior potency to Hydroxychloroquine in inhibiting autophagy in lung and pancreatic cancer cell lines [6].
Experimental Protocols
Protocol A: Synthesis of 4-Amino-7-Chloroquinoline Derivatives
A standardized protocol for
Objective: Synthesize a 7-CQ derivative using a diamine linker. Reagents: 4,7-Dichloroquinoline (1.0 eq), Diamine (e.g., 1,4-diaminobutane, 3.0 eq), Ethanol (Abs.), Triethylamine (optional).
Workflow:
-
Charge: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition: Add the diamine (30 mmol) dropwise. Note: Excess amine prevents dimerization (bis-quinoline formation).
-
Reaction:
-
Method A (Thermal): Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Method B (Ultrasound - Green): Sonicate at 60°C for 30-45 mins [4].
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 100 mL of ice-cold water.
-
Basify with 10% NaOH solution (to pH ~10) to precipitate the free base.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
Figure 2: Synthetic pathway for C-4 functionalization of the 7-CQ core.
Protocol B: -Hematin Inhibition Assay (Heme Polymerization)
A cell-free assay to validate antimalarial mechanism.
Principle: Measures the drug's ability to inhibit the conversion of hemin to hemozoin (measured spectrophotometrically).
Steps:
-
Stock Prep: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.
-
Incubation:
-
Mix 50
L hemin solution, 10 L drug solution (various concentrations), and 100 L of 0.5 M sodium acetate buffer (pH 5.0). -
Incubate at 37°C for 18–24 hours to allow polymerization.
-
-
Separation: Centrifuge at 13,000 rpm for 15 min. The pellet contains insoluble
-hematin (hemozoin). -
Quantification:
-
Wash pellet with 0.1 M NaHCO
(removes unpolymerized heme). -
Dissolve pellet in 0.1 M NaOH.
-
Measure Absorbance at 405 nm .
-
-
Calculation: Lower absorbance = Lower hemozoin formation = Higher inhibitory activity.
Summary of Biological Activities (Quantitative Data)
| Compound Class | Target Activity | Key Cell Lines / Strains | Typical IC | Mechanism Reference |
| 7-CQ-Hydrazones | Antimalarial | P. falciparum (W2 - Resistant) | 0.6 – 1.5 | Heme Polymerization Inhibition [1] |
| 7-CQ-Triazoles (EAD1) | Anticancer | Lung (A549), Pancreatic | < 5 | Autophagy Inhibition (Lysosomal) [6] |
| 7-CQ-Thioxopyrimidinone | Antimalarial | P. falciparum (NF54) | ~12 | Unknown (Likely Heme) [4] |
| Hydroxyimidazolium Hybrids | Antibacterial | S. aureus, M. tuberculosis | 2 – 10 | Membrane Disruption [2] |
References
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradi
- On the molecular mechanism of chloroquine's antimalarial action.
- Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells.
Sources
Methodological & Application
Application Note: In Vitro Characterization of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Executive Summary & Scientific Rationale
This guide details the experimental framework for evaluating 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine , a synthetic 4-aminoquinoline derivative. Structurally analogous to Chloroquine (CQ) and Hydroxychloroquine (HCQ), this molecule replaces the standard diethylaminopentyl side chain with a lipophilic 4-methylcyclohexyl moiety.
Mechanistic Context: Like its parent pharmacophore, this molecule functions as a lysosomotropic weak base .[1] It permeates cell membranes in its uncharged form, becomes protonated within the acidic environment of the lysosome (pH ~4.5–5.0), and is subsequently trapped ("ion trapping"). This accumulation raises intralysosomal pH, inhibiting acid-dependent proteases (e.g., Cathepsins) and blocking autophagic flux.
Experimental Objective: To accurately distinguish between metabolic arrest (cytostatic effect) and membrane rupture (cytotoxic effect) while validating the specific lysosomal mechanism of action.
Compound Preparation & Handling[2][3][4][5]
Critical Safety Note: 4-aminoquinolines are potential DNA intercalators and should be handled as hazardous chemicals. Perform all powder handling in a biosafety cabinet.
Solubility Profile
The inclusion of the cyclohexyl group increases lipophilicity compared to standard Chloroquine salts.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Solubility Limit: ~50 mM in 100% DMSO.
-
Aqueous Stability: Prone to precipitation in high-salt buffers (PBS) at concentrations >100 µM if not properly serial-diluted.
Stock Solution Protocol
-
Weigh 5 mg of this compound.
-
Dissolve in anhydrous DMSO to reach a 10 mM Master Stock .
-
Vortex vigorously for 60 seconds. Sonicate for 5 minutes at 37°C if turbidity persists.
-
Aliquot into light-protective amber tubes (50 µL each) to prevent photodegradation of the quinoline ring.
-
Store at -20°C (Stable for 6 months). Avoid freeze-thaw cycles >3 times.
Primary Assay: Metabolic Viability (MTS/MTT)
Rational: Tetrazolium reduction assays quantify mitochondrial dehydrogenase activity.[2] Caveat: As an autophagy inhibitor, this compound may alter mitochondrial metabolism before cell death. We recommend MTS over MTT to avoid solubilization steps that can be complicated by the compound's potential interference.
Experimental Design (96-Well Format)
-
Cell Model: HeLa (Cervical Cancer) or Vero (Kidney Epithelial) – highly sensitive to lysosomotropic agents.
-
Seeding Density: 5,000 cells/well (Adherent).
-
Controls:
-
Negative: 0.5% DMSO (Vehicle).
-
Positive: Chloroquine Diphosphate (20 µM).
-
Blank: Media + Compound (No Cells) – Crucial to rule out intrinsic chemical reduction of MTS.
-
Step-by-Step Protocol
-
Seeding: Plate cells in 100 µL complete media. Incubate 24h at 37°C/5% CO₂.
-
Treatment:
-
Prepare 2x concentration working solutions in media (Range: 0.1 µM to 100 µM).
-
Add 100 µL of 2x compound to wells (Final Volume: 200 µL; Final DMSO: <0.5%).
-
-
Incubation: 48 hours or 72 hours.
-
Readout:
-
Add 20 µL MTS Reagent (Promega CellTiter 96® AQueous).
-
Incubate 1–3 hours.
-
Measure Absorbance at 490 nm .
-
-
Calculation:
Secondary Assay: Membrane Integrity (LDH Release)
Rational: To confirm true cytotoxicity (necrosis) versus metabolic dormancy. Lactate Dehydrogenase (LDH) is released only upon plasma membrane rupture.
Protocol Overview
-
Supernatant Collection: Using the same plates from the MTS assay (if planned accordingly) or a duplicate plate, harvest 50 µL of supernatant before adding MTS.
-
Reaction: Transfer to a fresh clear-bottom 96-well plate.
-
Substrate Addition: Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).
-
Incubation: 30 minutes at Room Temperature (Protect from light).
-
Stop Solution: Add 50 µL Stop Solution (Acetic Acid or HCl based).
-
Measurement: Absorbance at 490 nm .
Interpretation: High MTS signal + Low LDH signal = Cytostatic. Low MTS + High LDH = Cytotoxic/Necrotic.
Mechanistic Validation: Acridine Orange (AO) Staining
Rational: This is the "Gold Standard" for validating 4-aminoquinolines. AO is a metachromatic dye.
-
Green Fluorescence: Binds to DNA/RNA (Neutral pH).
-
Red/Orange Fluorescence: Accumulates in acidic organelles (Lysosomes) via protonation.
-
Effect of Drug: As the quinoline accumulates and neutralizes lysosomal pH (alkalinization), the Red signal decreases or disappears, indicating loss of lysosomal acidity (LMP - Lysosomal Membrane Permeabilization or Neutralization).
Visualization Workflow
Figure 1: Workflow for Acridine Orange Lysosomal Integrity Assay.[3]
Imaging Parameters
-
Excitation: 488 nm (Blue).
-
Emission 1 (Cytosol/Nucleus): 510–530 nm (Green).
-
Emission 2 (Lysosomes): >620 nm (Red).
-
Expected Result: Control cells show distinct red puncta. Treated cells show diffuse green fluorescence and loss of red puncta (Lysosomal pH neutralization).
Mechanism of Action Diagram
The following diagram illustrates the "Ion Trapping" mechanism specific to this lipophilic weak base.
Figure 2: Ion Trapping Mechanism. The uncharged quinoline crosses membranes but becomes protonated and trapped in the acidic lysosome, raising pH and inhibiting function.
Data Presentation & Analysis
Summary Table Template
When reporting results, use the following structure to allow direct comparison with reference compounds.
| Compound | IC50 (MTS) | LDH Release (max) | Lysosomal Acidity (AO) | Interpretation |
| 7-chloro-N-(4-methylcyclohexyl)... | [Insert Data] µM | [Low/High] | Loss of Red Signal | [Cytostatic/Toxic] |
| Chloroquine (Control) | ~20–30 µM | Low (<10%) | Loss of Red Signal | Autophagy Inhibitor |
| Doxorubicin (Toxic Control) | <1 µM | High (>80%) | Intact (Early) | DNA Damage/Apoptosis |
Statistical Analysis
-
Perform non-linear regression (log(inhibitor) vs. normalized response) to determine IC50.
-
Use ANOVA followed by Dunnett’s post-hoc test to compare treatment groups to the Vehicle Control.
References
-
National Institutes of Health (NIH) / NCI. "In Vitro Cell Line Screening Project (IVCLSP)." Standard methodology for cytotoxicity screening. [Link]
-
Mauthe, M., et al. "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion." Autophagy, 2018. [Link]
-
Boya, P., & Kroemer, G. "Lysosomal membrane permeabilization in cell death." Oncogene, 2008. [Link]
Sources
- 1. Lysosomotropic agents including azithromycin, chloroquine and hydroxychloroquine activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 7-Chloroquinoline Libraries for Novel Therapeutic Agents
Introduction: The Therapeutic Potential of the 7-Chloroquinoline Scaffold
The 7-chloroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural bioactive compounds.[1] Its prominence was cemented by the profound success of chloroquine and hydroxychloroquine as antimalarial agents.[2] The mechanism of action for its antimalarial properties often involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[2][3] Beyond malaria, molecules containing this moiety have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5] This versatility makes 7-chloroquinoline libraries a fertile ground for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for a wide range of diseases.[6]
HTS leverages automation and robotics to rapidly test thousands to millions of compounds, making it an indispensable tool in modern drug discovery.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for 7-chloroquinoline libraries, from initial assay development to hit validation.
Foundational Step: Assay Development and Optimization
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice of assay format—biochemical or cell-based—is a critical first decision and depends entirely on the biological question being addressed.[8]
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[8] They are advantageous for their simplicity and direct target engagement measurement. However, they lack the context of a cellular environment.[9]
-
Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on whole cells, providing more physiologically relevant data that accounts for factors like cell permeability and cytotoxicity.[10][11] However, identifying the specific molecular target of a hit from a phenotypic screen can be a complex downstream challenge.[8]
Key Biological Targets for 7-Chloroquinolines:
-
Heme Polymerization: A primary target for antimalarial quinolines. Biochemical assays can measure the inhibition of β-hematin (hemozoin) formation in vitro.[3][12]
-
Autophagy Modulation: Chloroquine and its analogs are known to inhibit autophagy by raising the pH of lysosomes, which can be a valuable mechanism in cancer therapy.[2][13] HTS assays can be designed to screen for modulators of this pathway.[14][15]
-
Enzyme Inhibition: Libraries can be screened against specific enzymes implicated in disease, such as viral proteases or host kinases.[16][17]
Assay Optimization and Validation: The Z'-Factor
Before initiating a full-scale screen, the chosen assay must be rigorously optimized and validated in a microplate format (e.g., 384- or 1536-well plates). A key metric for assessing assay quality is the Z'-factor (Z-prime).[18][19] The Z'-factor is a statistical parameter that quantifies the separation between the signals of the positive and negative controls, providing a measure of the assay's dynamic range and data variation.[20]
The formula for the Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS.[21] |
| 0 to 0.5 | Marginal | May be acceptable, but requires optimization.[21] |
| < 0 | Unacceptable | Not suitable for HTS.[21] |
An industry-standard goal is to achieve a Z'-factor of ≥ 0.5 , which indicates a robust and reliable assay with a clear distinction between hits and non-hits.[22]
The High-Throughput Screening Workflow
A typical HTS campaign follows a structured, automated workflow designed for efficiency and reproducibility.[23]
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocol: Example HTS for Heme Polymerization Inhibitors
This protocol provides a generalized framework for a biochemical screen to identify 7-chloroquinoline derivatives that inhibit heme polymerization, a key antimalarial mechanism.[12]
Materials:
-
7-Chloroquinoline compound library (e.g., Maybridge Screening Collection) dissolved in 100% DMSO.[24]
-
Hematin (porcine or bovine)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
96- or 384-well clear, flat-bottom plates
-
Plate reader capable of measuring absorbance at ~405 nm
-
Positive Control: Chloroquine
-
Negative Control: DMSO (vehicle)
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of hematin by dissolving it in 0.2 M NaOH.[12]
-
Prepare serial dilutions of the positive control (Chloroquine) in DMSO.
-
Prepare assay plates ("daughter plates") containing the 7-chloroquinoline library compounds at a desired screening concentration (e.g., 10 µM) in DMSO.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each library compound, positive control, and negative control (DMSO) into the appropriate wells of the assay microplate.
-
-
Assay Initiation:
-
Add 50 µL of the 1 mM hematin solution to each well.[25]
-
Initiate the polymerization reaction by adding 50 µL of 4 M acetic acid to each well to achieve an acidic pH. Mix gently by plate agitation.
-
-
Incubation:
-
Incubate the plates at 37°C for 1-2 hours to allow for β-hematin formation. The insoluble β-hematin crystals will precipitate out of the solution.
-
-
Signal Detection:
-
Centrifuge the plates to pellet the β-hematin crystals.
-
Carefully remove the supernatant.
-
Resuspend the pellet in a known volume of a suitable buffer (e.g., 0.1 M NaOH) to dissolve the remaining unpolymerized heme.
-
Read the absorbance at ~405 nm using a microplate reader. A higher absorbance indicates less polymerization (i.e., inhibition).[26]
-
Data Analysis and Hit Validation
Raw HTS data requires careful analysis to confidently identify "hits." This process is often multi-staged to eliminate false positives and confirm activity.[27][28]
5.1. Primary Data Analysis & Hit Selection
-
Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.
-
Hit Criteria: A statistical cutoff is established to define a primary hit. A common method is to use a Z-score, where compounds with a Z-score greater than 3 (i.e., activity is more than 3 standard deviations from the mean of the sample population) are flagged as hits.
5.2. Hit Confirmation and Triage
Primary hits must undergo a rigorous validation process.[23]
-
Re-testing: "Cherry-picked" primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error.
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilution) to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 value.[16][29]
-
Counterscreens: These are crucial for identifying and eliminating compounds that interfere with the assay technology itself, rather than the biological target.[30] For example, in a luciferase-based assay, a counterscreen would test for direct inhibitors of the luciferase enzyme.[30]
-
Orthogonal Assays: Validated hits should be tested in a secondary assay that uses a different detection method or technology to confirm the biological activity. This helps to eliminate artifacts specific to the primary assay format.[31]
Caption: A decision-making workflow for hit validation and triage.
5.3. Downstream Progression
Validated hits with confirmed activity and desirable potency become the starting point for lead optimization. This next phase involves medicinal chemistry efforts to synthesize analogs, establish structure-activity relationships (SAR), and improve properties such as potency, selectivity, and pharmacokinetic profiles.[31]
Conclusion
High-throughput screening of 7-chloroquinoline libraries offers a powerful and validated approach for the discovery of novel chemical probes and therapeutic lead compounds. The success of such a campaign is not merely a matter of scale but is built upon a foundation of meticulous assay development, stringent quality control, and a systematic, multi-step process for data analysis and hit validation. By following the principles and protocols outlined in this guide, researchers can maximize the probability of identifying robust and meaningful hits, paving the way for the next generation of 7-chloroquinoline-based therapeutics.
References
-
Bio-protocol. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. Bio-protocol. Available at: [Link]
-
YouTube. (2024). High throughput screening techniques in the pharmaceutical industry. Available at: [Link]
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López-López, E., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
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Kumar, V., et al. (2014). Discovery of highly selective 7-chloroquinoline-thiohydantoins with potent antimalarial activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of high-throughput screening validation for case 1. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ResearchGate. Available at: [Link]
-
Choi, Y. J., et al. (2018). High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding. PMC. Available at: [Link]
-
MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Available at: [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]
-
Zakiah, M., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. PMC. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]
-
Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
Drug Target Review. (2018). Applications of high content screening in autophagy. Drug Target Review. Available at: [Link]
-
Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed. Available at: [Link]
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Westby, M., et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. PubMed. Available at: [Link]
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Li, Z., et al. (2022). Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. PMC. Available at: [Link]
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Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Available at: [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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ResearchGate. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2012). High Throughput Screening for Drug Discovery of Autophagy Modulators. ResearchGate. Available at: [Link]
-
Journal UII. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII. Available at: [Link]
-
MDPI. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI. Available at: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
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PubMed. (1993). Inhibition of HIV-1 replication by hydroxychloroquine: mechanism of action and comparison with zidovudine. PubMed. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
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Semantic Scholar. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Semantic Scholar. Available at: [Link]
-
PubMed. (2016). Identification of New ATG4B Inhibitors Based on a Novel High-Throughput Screening Platform. PubMed. Available at: [Link]
-
PMC. (n.d.). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]
-
Hilaris Publisher. (2017). High Throughput Kinetic Assay for Screening Potential Inhibitors of Sickle Hemoglobin Polymerization. Hilaris Publisher. Available at: [Link]
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Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. PMC. Available at: [Link]
-
PubMed. (2012). High Throughput Screening for Drug Discovery of Autophagy Modulators. PubMed. Available at: [Link]
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Application Note: Elucidating the Mechanism of Action of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The compound 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine represents a novel derivative within this class, demonstrating significant antiproliferative effects against a panel of human cancer cell lines in initial screenings. Understanding the precise mechanism of action (MoA) of this compound is critical for its further development as a potential therapeutic agent. This document provides a comprehensive guide for researchers to investigate the MoA of this compound, outlining a logical progression of experiments from target identification to pathway elucidation.
The proposed workflow is designed to be a self-validating system, where findings from initial broad-based screenings are subsequently confirmed and detailed through more focused cellular and biochemical assays. This approach ensures a high degree of scientific rigor and provides a clear path for decision-making in the drug development process.
Proposed Investigational Workflow
A multi-pronged approach is recommended to thoroughly investigate the mechanism of action. This workflow begins with identifying the direct cellular target of the compound and subsequently explores the downstream signaling pathways affected.
Caption: A logical workflow for MoA investigation.
Phase 1: Target Identification and Engagement
The initial step is to identify the direct molecular target(s) of this compound within the cancer cells.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to identify the direct binding of a small molecule to its target protein in a cellular context.[2] The binding of a ligand typically stabilizes the protein, leading to a higher melting temperature.[2][3]
Protocol: High-Throughput CETSA
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116, A549) to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis and Protein Precipitation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet the precipitated proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare the samples for quantitative mass spectrometry analysis (e.g., TMT labeling).
-
Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound compared to the vehicle control. These are potential direct targets.
| Parameter | Condition | Rationale |
| Cell Line | HCT116 (colorectal carcinoma) | A well-characterized and commonly used cancer cell line. |
| Compound Conc. | 1, 10, 50 µM | To observe dose-dependent target stabilization. |
| Temperature Gradient | 40°C - 70°C | To capture the melting curves of a wide range of proteins. |
| Detection Method | Quantitative Mass Spectrometry | For unbiased, proteome-wide identification of stabilized proteins. |
Affinity-Based Chemoproteomics
Principle: This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[1][4]
Protocol: Affinity Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a total protein lysate from the selected cancer cell line.
-
Incubation: Incubate the biotinylated compound with the cell lysate. As a control, incubate the lysate with an excess of the non-biotinylated compound to identify non-specific binders.
-
Pull-Down: Use streptavidin-coated beads to capture the biotinylated compound and its bound proteins.
-
Elution and Analysis: Elute the bound proteins and identify them using mass spectrometry.
Phase 2: Elucidation of Cellular Effects
Once potential targets are identified, the next phase is to understand the broader cellular consequences of target engagement.
Kinome Profiling
Principle: Since many quinoline derivatives are known to target kinases, a kinome-wide activity screen can provide valuable insights.[5][6] This assay measures the effect of the compound on the activity of a large panel of kinases.
Protocol: In Vitro Kinase Activity Profiling
-
Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Conditions: The service will typically perform radiometric or fluorescence-based assays to measure the activity of hundreds of kinases in the presence of the compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Significant inhibition of specific kinases will identify them as potential targets or off-targets.
| Parameter | Condition | Rationale |
| Kinase Panel | >300 kinases | To obtain a broad overview of the compound's selectivity. |
| Compound Conc. | 1 µM and 10 µM | To assess potency and identify potential off-target effects at higher concentrations. |
| Assay Format | Radiometric (33P-ATP) | A highly sensitive and quantitative method for measuring kinase activity. |
Cell Cycle Analysis
Principle: Many anticancer agents exert their effects by arresting the cell cycle at specific phases.[7] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze cell cycle distribution.[8]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat the cancer cell line with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Apoptosis Assay
Principle: Induction of apoptosis is a common mechanism of action for anticancer drugs.[9] Western blotting for key apoptotic markers can confirm this.[10][11]
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the compound as in the cell cycle analysis. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: An increase in the levels of cleaved caspase-3 and cleaved PARP, and changes in the expression of Bcl-2 family proteins, would indicate the induction of apoptosis.
Phase 3: Specific Mechanistic Validation
This phase aims to confirm the proposed mechanism of action through targeted experiments.
Signaling Pathway Analysis
Based on the results from kinome profiling and cellular assays, specific signaling pathways can be investigated. For example, if the compound inhibits a kinase in the PI3K/Akt pathway, the phosphorylation status of downstream targets can be examined.[12][13]
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Protocol: Western Blot for Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Prepare cell lysates.
-
Immunoblotting: Perform western blotting as described previously, using antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Analysis: A decrease in the phosphorylation of downstream effectors would confirm the inhibition of the proposed signaling pathway.
Direct Target Activity Assays
Depending on the identified target, specific in vitro assays should be performed.
-
In Vitro Kinase Assay: If a kinase is identified as a target, a direct enzymatic assay with the purified kinase, its substrate, and ATP will confirm direct inhibition and allow for the determination of the IC50 value.
-
DNA Intercalation Assay: Given the planar aromatic structure of the quinoline core, the compound's ability to intercalate with DNA could be a potential mechanism.[14][15] This can be assessed using techniques like fluorescence displacement assays with ethidium bromide or DNA unwinding assays.[16][17]
-
Tubulin Polymerization Assay: Some quinoline derivatives are known to interfere with tubulin polymerization.[18][19] An in vitro assay using purified tubulin can determine if the compound inhibits or promotes microtubule formation.[20]
Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Prepare DNA-EtBr Complex: Incubate calf thymus DNA (ctDNA) with ethidium bromide (EtBr) until a stable fluorescence signal is achieved.
-
Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence intensity after each addition.
-
Analysis: A decrease in fluorescence indicates that the compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.
| Parameter | Condition | Rationale |
| DNA Source | Calf Thymus DNA (ctDNA) | A readily available and standard source for DNA binding studies. |
| Fluorescent Probe | Ethidium Bromide (EtBr) | A classic intercalator with well-characterized fluorescence properties upon DNA binding. |
| Measurement | Fluorescence Spectroscopy | A sensitive method to detect the displacement of the probe. |
Conclusion
The systematic application of the protocols outlined in this guide will enable a thorough investigation into the mechanism of action of this compound. By combining unbiased, proteome-wide screening methods with targeted biochemical and cellular assays, researchers can build a robust and validated model of how this novel compound exerts its anticancer effects. This detailed mechanistic understanding is paramount for the rational design of future derivatives and for advancing this promising compound through the drug development pipeline.
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Application Notes and Protocols for the Use of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the preclinical evaluation of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, a novel quinoline derivative, in xenograft models of cancer. The protocols and insights detailed herein are grounded in established methodologies for in vivo oncology research and are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards for animal welfare.
Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] Quinoline derivatives have been shown to exert their antiproliferative effects through various mechanisms, such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4] The 7-chloro-4-aminoquinoline nucleus, in particular, is a key pharmacophore present in several biologically active compounds.[5] While the specific compound this compound is a novel entity, its structural alerts suggest a potential for anticancer activity, warranting in vivo evaluation in xenograft models to determine its efficacy and tolerability.
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research.[6][7][8] They provide a valuable in vivo system to assess the therapeutic potential of novel anticancer compounds before their consideration for clinical development.[9] This guide will provide a detailed, step-by-step protocol for the use of this compound in a subcutaneous xenograft model, from initial cell culture to final data analysis.
I. Pre-Clinical Workflow Overview
The successful execution of a xenograft study requires careful planning and a systematic approach. The following diagram outlines the key phases of the experimental workflow.
Figure 1: A comprehensive workflow for a xenograft study.
II. Materials and Reagents
A. Investigational Compound
-
This compound (Purity >98%)
-
Vehicle (e.g., sterile PBS, 5% DMSO in corn oil, or other appropriate solvent system determined by solubility studies)
B. Cell Lines
-
Select a human cancer cell line relevant to the therapeutic target. For a novel compound, a panel of cell lines from different cancer types (e.g., colorectal, lung, breast) is recommended for initial screening. Examples include:
-
HCT116 (colorectal carcinoma)
-
A549 (lung carcinoma)
-
MCF-7 (breast adenocarcinoma)
-
-
Ensure cell lines are obtained from a reputable source (e.g., ATCC) and are routinely tested for mycoplasma contamination.
C. Animal Models
-
Immunocompromised mice are essential for xenograft studies to prevent rejection of human cells.[7] Commonly used strains include:
-
Athymic Nude (nu/nu) mice
-
Severe Combined Immunodeficient (SCID) mice
-
NOD-scid IL2Rgamma(null) (NSG) mice (for poorly engrafting cell lines or patient-derived xenografts)
-
-
Mice should be 6-8 weeks of age at the start of the study.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[10][11][12]
D. General Reagents and Equipment
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA for cell detachment.
-
Matrigel® or other basement membrane extract (optional, can improve tumor take rate).[13]
-
Syringes (1 mL) with needles (27-30 gauge).
-
Digital calipers for tumor measurement.
-
Analytical balance for weighing animals.
-
Anesthetic (e.g., isoflurane) for certain procedures.
-
Personal Protective Equipment (PPE).
III. Detailed Experimental Protocols
A. Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture: Culture the selected cancer cell line in the recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Expansion: Passage cells regularly to maintain them in the exponential growth phase. Do not use cells that are over-confluent.
-
Harvesting: On the day of implantation, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in a known volume of serum-free medium or HBSS.[7] Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Final Preparation: Centrifuge the required number of cells and resuspend them in cold, sterile HBSS or PBS to the desired final concentration (e.g., 5 x 10^7 cells/mL for a 100 µL injection volume of 5 x 10^6 cells).[7] Keep the cell suspension on ice until injection.
-
Expert Tip: If using Matrigel, resuspend the cell pellet in a 1:1 mixture of HBSS and Matrigel on ice to prevent premature polymerization.
-
B. Protocol 2: Subcutaneous Tumor Implantation
-
Animal Preparation: Anesthetize the mouse if required by institutional guidelines. Shave a small area on the right flank of the mouse.
-
Injection: Gently lift the skin on the flank and insert a 27-gauge needle subcutaneously.
-
Cell Inoculation: Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.[14]
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for recovery. Observe the injection site for any leakage.
C. Protocol 3: Tumor Growth Monitoring and Treatment Initiation
-
Tumor Monitoring: Begin monitoring for tumor formation approximately 5-7 days post-implantation.
-
Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[15]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2 .
-
Note: Other formulas exist; consistency is key. The modified ellipsoid formula V = 1/6 π × L × W × H is also commonly used if height (H) can be accurately measured.[15]
-
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is standard). Ensure that the average tumor volume is similar across all groups at the start of treatment.
-
Animal Health: Record the body weight of each mouse at the time of tumor measurement. This is a critical indicator of systemic toxicity.
D. Protocol 4: Compound Preparation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the appropriate vehicle to the final desired concentration.
-
Dosing: The initial dose can be estimated from in vitro IC50 values and preliminary toxicology studies. A typical starting dose for a novel small molecule might range from 10 to 50 mg/kg.
-
Administration Route: The route of administration will depend on the compound's properties and the intended clinical application. Common routes include:
-
Treatment Schedule: Administer the compound or vehicle according to a predetermined schedule (e.g., once daily, 5 days a week).
-
Control Group: The control group must receive the same volume of the vehicle on the same schedule as the treatment groups.
E. Protocol 5: Endpoint and Data Collection
-
Humane Endpoints: Continue treatment and monitoring until a predetermined endpoint is reached. This is crucial for animal welfare and may include:
-
Maximum tumor volume (e.g., 2000 mm³).
-
Significant body weight loss (>20%).
-
Signs of distress or morbidity (e.g., ulceration of the tumor, lethargy).[17]
-
-
Euthanasia: At the endpoint, euthanize the mice according to IACUC-approved methods.
-
Necropsy: Perform a necropsy to collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs) for further analysis.
-
Data Collection: Record the final tumor volume and weight. Tissues can be fixed in formalin for histopathology or snap-frozen for molecular analysis.
IV. Data Analysis and Interpretation
A. Efficacy Evaluation
The primary efficacy endpoint is the inhibition of tumor growth. This can be quantified as:
-
Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific volume compared to the control group.
B. Toxicity Assessment
-
Body Weight Changes: Plot the mean body weight of each group over time. Significant weight loss in a treatment group is an indicator of toxicity.
-
Clinical Observations: Record any adverse clinical signs observed during the study.
-
Histopathology: Pathological examination of major organs can reveal any compound-related toxicity.
C. Sample Data Presentation
The following table provides an example of how to summarize the final efficacy and toxicity data.
| Group | N | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 0 | 1850 ± 210 | - | +5.2 ± 1.5 |
| Compound (Low Dose) | 10 | 10 | 1100 ± 150 | 40.5 | +2.1 ± 1.8 |
| Compound (High Dose) | 10 | 30 | 650 ± 95 | 64.9 | -3.5 ± 2.1 |
| Positive Control | 10 | X | 580 ± 80 | 68.6 | -8.9 ± 2.5 |
V. Potential Mechanism of Action: A Hypothesis
Given the structural similarities of this compound to other 4-aminoquinoline compounds like chloroquine, a plausible mechanism of action could involve the modulation of autophagy. Chloroquine is a known inhibitor of autophagy, a cellular process that cancer cells can use to survive stress. A more specific and related pathway is LC3-associated phagocytosis (LAP).[18][19] LAP is a process where phagosomes are decorated with LC3, a key autophagy protein, leading to their fusion with lysosomes and degradation of their contents.[20] In the tumor microenvironment, LAP in tumor-associated macrophages can lead to an anti-inflammatory state that promotes tumor growth.[21]
Therefore, it is hypothesized that this compound may inhibit LAP, thereby shifting the tumor microenvironment towards a more anti-tumorigenic state.
Figure 2: Hypothesized mechanism of action via LAP inhibition.
VI. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Tumor Take Rate | Low cell viability; insufficient cell number; suboptimal mouse strain. | Ensure >95% cell viability; increase cell number; co-inject with Matrigel; use a more immunocompromised mouse strain (e.g., NSG). |
| High Variation in Tumor Size | Inconsistent injection technique; variability in cell suspension. | Ensure all technicians are well-trained for consistency; vortex cell suspension gently before drawing into each syringe. |
| Premature Animal Death | Systemic toxicity of the compound; vehicle toxicity; infection. | Perform a dose-range finding study; evaluate vehicle for tolerability; ensure aseptic techniques during all procedures. |
| No Apparent Efficacy | Poor bioavailability; rapid metabolism; incorrect dosing; compound inactivity. | Perform pharmacokinetic studies; increase dose or frequency; re-evaluate in vitro data and mechanism of action. |
VII. Conclusion
The protocols outlined in this guide provide a robust framework for the in vivo evaluation of this compound in xenograft models. By adhering to these detailed steps and maintaining the principles of scientific integrity and animal welfare, researchers can generate reliable and reproducible data to assess the therapeutic potential of this novel quinoline derivative. The insights gained from these studies will be critical in determining the future trajectory of its development as a potential anticancer agent.
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Application Notes and Protocols for Pharmacokinetic Studies of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting preclinical pharmacokinetic (PK) studies of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, a novel compound within the broad and medicinally significant quinoline class.[1][2] Given the quinoline scaffold's prevalence in therapeutics, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is paramount for their development. This guide outlines the strategic considerations for study design, detailed protocols for in vivo studies in rodent models, bioanalytical method development and validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a step-by-step approach to non-compartmental pharmacokinetic data analysis.
Introduction: The Quinoline Scaffold and the Imperative for Pharmacokinetic Profiling
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The 7-chloro-4-aminoquinoline backbone, in particular, is a well-established pharmacophore found in drugs like chloroquine.[4] The introduction of a novel N-(4-methylcyclohexyl) substituent necessitates a thorough investigation of its pharmacokinetic profile to understand how this modification influences its behavior in a biological system.
Pharmacokinetic studies are a cornerstone of drug discovery and development, providing critical data on a drug's exposure over time.[5] This information is essential for correlating pharmacokinetic profiles with pharmacodynamic effects, determining appropriate dosing regimens, and assessing potential safety margins.[6] This application note will detail a robust framework for the preclinical pharmacokinetic evaluation of this compound.
Strategic Considerations for Preclinical Pharmacokinetic Study Design
The design of a preclinical PK study is critical for generating meaningful and translatable data. Key considerations include the selection of an appropriate animal model, determination of the route of administration, and establishment of a rational dosing and sampling schedule.
Animal Model Selection
Rodents, such as mice and rats, are commonly used in early-stage pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5][7] While smaller mammals often exhibit faster metabolism and elimination rates compared to humans, they provide valuable initial insights into a compound's PK properties.[6] For this protocol, we will focus on the use of Sprague-Dawley rats.
Route of Administration and Formulation
The intended clinical route of administration should guide the choice of route in preclinical studies. For initial characterization, both intravenous (IV) and oral (PO) administration are typically evaluated. IV administration provides a direct measure of systemic clearance and volume of distribution, while PO administration allows for the assessment of oral bioavailability.
The formulation of this compound is crucial for ensuring complete dissolution and reproducible absorption. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% saline. Solubility and stability in the chosen vehicle must be confirmed prior to the study.
Dosing and Blood Sampling Schedule
Dose selection should be based on any available in vitro efficacy and toxicology data. A single dose level is often sufficient for a preliminary PK study. The blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. A typical schedule for a small molecule in rats might include time points at 0 (pre-dose), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
In Vivo Study Protocol: A Step-by-Step Guide
This protocol outlines the procedures for conducting a single-dose pharmacokinetic study of this compound in Sprague-Dawley rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG 300, 5% Tween 80, 50% Saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and needles (appropriate for IV and PO administration)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 3 days prior to the study.
-
Dose Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration.
-
Animal Dosing:
-
Intravenous (IV) Administration: Administer the dose via the tail vein.
-
Oral (PO) Administration: Administer the dose via oral gavage.
-
-
Blood Sample Collection: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at the predetermined time points.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples. LC-MS/MS is the preferred method for its high sensitivity and selectivity.
LC-MS/MS Method Development
The goal of method development is to optimize the chromatographic separation and mass spectrometric detection of the analyte.
-
Chromatography: A reverse-phase C18 column is a good starting point for separating the compound from endogenous plasma components. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The precursor and product ions for the analyte and a suitable internal standard (IS) are determined by infusion and optimized for maximum signal intensity. Multiple reaction monitoring (MRM) is used for quantification.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9][10][11][12] The validation should assess the following parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.[9]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[11]
-
Calibration Curve: A series of standards of known concentration used to quantify the analyte in unknown samples.[11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
Table 1: Hypothetical Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | 7.2% |
| Stability | % Change within ±15% | Stable |
Pharmacokinetic Data Analysis: A Non-Compartmental Approach
Non-compartmental analysis (NCA) is a widely used method for determining key pharmacokinetic parameters without assuming a specific compartmental model for drug distribution and elimination.[13][14][15][16][17]
Key Pharmacokinetic Parameters
The following parameters are typically calculated using NCA:
-
Cmax: Maximum observed plasma concentration.[14]
-
Tmax: Time to reach Cmax.[14]
-
AUC (Area Under the Curve): A measure of total drug exposure.[14][15]
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
Data Analysis Workflow
Caption: Workflow for non-compartmental pharmacokinetic data analysis.
Hypothetical Pharmacokinetic Data and Parameters
Table 2: Hypothetical Mean Plasma Concentrations of this compound in Rats (n=3 per group)
| Time (hr) | IV Dose (1 mg/kg) (ng/mL) | PO Dose (5 mg/kg) (ng/mL) |
| 0.083 | 950 | - |
| 0.25 | 780 | 150 |
| 0.5 | 620 | 350 |
| 1 | 450 | 580 |
| 2 | 280 | 620 |
| 4 | 150 | 480 |
| 8 | 60 | 250 |
| 12 | 25 | 110 |
| 24 | 5 | 30 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 950 (at 0.083 hr) | 620 |
| Tmax (hr) | - | 2 |
| AUC₀-t (hrng/mL) | 2850 | 4500 |
| AUC₀-inf (hrng/mL) | 2880 | 4550 |
| t½ (hr) | 3.5 | 4.2 |
| CL (L/hr/kg) | 0.35 | - |
| Vd (L/kg) | 1.7 | - |
| F (%) | - | 31.6 |
Conclusion and Future Directions
This application note provides a comprehensive and practical guide for conducting preclinical pharmacokinetic studies of this compound. By following the outlined protocols for in vivo studies, bioanalytical method validation, and non-compartmental data analysis, researchers can generate high-quality data to inform the continued development of this and other novel quinoline derivatives. Future studies may involve investigating the pharmacokinetic profiles in other species to support interspecies scaling, identifying metabolites to understand the drug's metabolic fate, and exploring potential drug-drug interactions.
References
-
Georganics. 7-Chloro-N-cyclohexylquinolin-4-amine. [Link]
-
PubMed. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. [Link]
-
KNOWLEDGE – International Journal. THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. [Link]
-
PubMed. Non-compartmental analysis. [Link]
-
PubMed Central. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. [Link]
-
PubMed Central. Role of animal models in biomedical research: a review. [Link]
-
Certara. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]
-
ACS Publications. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. [Link]
-
Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. [Link]
-
KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ResearchGate. A few quinoline derivatives in clinical use Although there has been... [Link]
-
ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link]
-
MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. [Link]
-
PHARMD GURU. NON-COMPARTMENTAL PHARMACOKINETICS. [Link]
-
FDA. Bioanalytical Method Validation. [Link]
-
ResearchGate. 7-Chloro-N-Methylquinoline-4-Amine Analogs QSAR Study: an Insight Into the Structural Basis of Antimalarial Activity. [Link]
-
Taylor & Francis Online. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]
-
ACS Omega. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
PubMed. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. [Link]
-
JoVE. Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. [Link]
-
PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
-
IJRPC. ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]
-
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
-
ResearchGate. Original article: [(7-CHLOROQUINOLIN-4-YL)AMINO]ACETOPHENONES AND THEIR COPPER(II) DERIVATIVES: SYNTHESIS, CHARACTERIZATION, COMPUTATIONAL STUDIES AND ANTIMALARIAL ACTIVITY. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.ikm.mk [ojs.ikm.mk]
- 7. ijrpc.com [ijrpc.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. m.youtube.com [m.youtube.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. hhs.gov [hhs.gov]
- 13. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quantics.co.uk [quantics.co.uk]
- 15. datapharmaustralia.com [datapharmaustralia.com]
- 16. pharmdguru.com [pharmdguru.com]
- 17. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters [jove.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Introduction: The Challenge of Lipophilic Weak Bases
Welcome to the technical support center. You are likely accessing this guide because you have observed precipitation ("crashing out") of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine when introducing it to cell culture media.
The Science of the Problem: This compound belongs to the 4-aminoquinoline class.[1] Structurally, it possesses a lipophilic quinoline core and a hydrophobic methylcyclohexyl tail.
-
Physicochemical Profile: It is a lipophilic weak base .
-
The Conflict: To dissolve, it requires a protonated state (acidic pH) or an organic solvent. However, standard cell culture media (DMEM/RPMI) are buffered to pH 7.4 (neutral).
-
The Result: When you dilute a concentrated DMSO stock directly into media, the solvent capacity drops instantly, and the pH shift causes the molecule to revert to its uncharged, insoluble free-base form, leading to micro-crystallization that ruins assay reproducibility.
Module 1: The Foundation – Stock Solution Preparation
Objective: Create a thermodynamically stable stock solution that resists degradation and precipitation upon storage.
Critical Protocol: Anhydrous DMSO Preparation
Water is the enemy of DMSO stocks. DMSO is hygroscopic; it absorbs atmospheric moisture, which lowers the solubility of lipophilic compounds over time and promotes freeze-thaw precipitation.
-
Solvent Choice: Use DMSO, Sterile Filtered, Hybridoma Tested (≥99.9%) .
-
Why: Lower grades contain water and trace metals that catalyze oxidation of the amine group.
-
-
Concentration: Target 10 mM to 20 mM .
-
Warning: Do not attempt 100 mM. While physically possible with heat, it creates a metastable supersaturated state that will precipitate upon freezing.
-
-
Dissolution Method:
Workflow Visualization: Stock Preparation
Figure 1: Optimal workflow for preparing stable DMSO stock solutions.
Module 2: The Application – "Step-Down" Dilution Strategy
Objective: Prevent "Solvent Shock" during assay setup.
The Error: Direct dilution (e.g., 1 µL of 10 mM stock into 1 mL Media) creates a local area of high concentration and rapid polarity shift, causing immediate precipitation.
The Solution: Use an Intermediate Dilution Plate .
Protocol: The 2-Step Dilution Method
| Step | Action | Solvent System | Final Conc. of Compound | DMSO % |
| 1. Stock | Thaw 10 mM Stock | 100% DMSO | 10,000 µM | 100% |
| 2. Intermediate | Dilute Stock 1:20 into Culture Media | 5% DMSO / 95% Media | 500 µM | 5% |
| 3. Assay | Dilute Intermediate 1:50 into Cell Plate | 0.1% DMSO / 99.9% Media | 10 µM | 0.1% |
Why this works: The intermediate step (500 µM) allows the compound to equilibrate with carrier proteins (like BSA/FBS) in the media while the DMSO concentration (5%) is still high enough to keep it solubilized. When this equilibrated mix is added to the cells, the transition is less drastic.
Module 3: Advanced Formulation – Cyclodextrin Complexation
If the "Step-Down" method fails (e.g., you need >50 µM in the assay), you must use a solubilizing excipient. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry gold standard for lipophilic amines.
Mechanism of Action
HP-β-CD forms a "host-guest" inclusion complex.[6] The hydrophobic quinoline tail inserts into the donut-shaped cyclodextrin cavity, shielding it from the aqueous environment, while the hydrophilic outer shell ensures solubility in water.
Protocol: HP-β-CD Stock Preparation
-
Prepare Vehicle: Dissolve HP-β-CD in PBS or water to create a 20% (w/v) stock solution. Sterile filter (0.22 µm).
-
Complexation:
-
Add your compound (powder) to the 20% HP-β-CD solution.
-
Acidify: Add 1N HCl dropwise until the compound dissolves (protonation aids initial dissolution).
-
Neutralize: Slowly back-titrate with 1N NaOH to pH 7.4. The cyclodextrin will keep the compound in solution even as the pH rises.
-
Equilibrate: Stir for 4 hours at Room Temp.
-
-
Usage: Use this aqueous stock directly in your assay. It eliminates DMSO entirely.
Module 4: Troubleshooting Guide
Issue: "My assay results are highly variable between replicates." Diagnosis: This is often due to micro-precipitation. The compound floats or sinks, leading to uneven dosing.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving solubility-driven assay failure.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is less toxic to some cells but is much more volatile. Evaporation during plate setup can change your concentration. DMSO is preferred for High-Throughput Screening (HTS) due to its low vapor pressure.
Q2: The compound precipitates immediately upon adding to PBS. Why? A: PBS is a "harsh" buffer for lipophilic bases because it lacks proteins. Always dilute into media containing serum (FBS) first. Serum albumin acts as a natural carrier protein, sequestering the lipophilic drug and preventing crystallization.
Q3: My stock solution froze and now has crystals that won't dissolve. Is it ruined? A: Not necessarily. This is "freeze-thaw crashing."
-
Heat the vial to 40°C.
-
Sonicate for 20 minutes.
-
Vortex vigorously. If it does not clear, the DMSO has likely absorbed too much water. Discard and make fresh stock with anhydrous DMSO.
References
-
Assay Guidance Manual (NCBI).Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Source:
-
-
Di, L., & Kerns, E. H.Biological Assay Challenges: Compound Solubility in DMSO and Aqueous Buffers.
-
Source:
-
-
Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. (Focus on HP-β-CD for lipophilic drugs).
-
Source:
-
-
Sigma-Aldrich Technical Guides.Solubility Guidelines for Hydrophobic Compounds.
-
Source:
-
Sources
- 1. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Workflows for 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Status: Operational Ticket ID: REF-7CMC-QA-2024 Subject: Reducing Off-Target Toxicity & Improving Assay Specificity Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Executive Summary: The Dual-Edged Sword
You are likely working with 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine (hereafter referred to as 7-CMC-Q ) as a probe for autophagy inhibition, antimalarial activity, or chemosensitization (e.g., with Akt inhibitors).
The Core Challenge: Like its structural analogs Chloroquine (CQ) and Hydroxychloroquine (HCQ), 7-CMC-Q is a lipophilic weak base . Its primary mechanism—lysosomotropic accumulation—is also the source of its most significant off-target effect: non-specific lysosomal swelling (vacuolization) leading to premature cytotoxicity that masks specific molecular effects.
This guide provides the protocols to decouple specific target engagement from physicochemical toxicity.
Module 1: Physicochemical Optimization & Solubility
Issue: "My compound precipitates in cell culture media," or "IC50 values vary wildly between replicates."
Root Cause: The lipophilicity of the 4-methylcyclohexyl group combined with the basic quinoline nitrogen creates a molecule highly sensitive to pH fluctuations. Precipitation creates local "hotspots" of toxicity.
Troubleshooting Protocol: The "Acid-Trap" Formulation
Do not dissolve directly in neutral aqueous buffers.
| Step | Action | Mechanism |
| 1. Stock Prep | Dissolve powder in 100% DMSO to 50 mM. | Ensures complete initial solvation of the lipophilic core. |
| 2. Aliquoting | Store in single-use glass vials at -20°C. | Avoids freeze-thaw cycles which induce micro-precipitation. |
| 3. Intermediate | Dilute stock 1:10 into acidified water (pH 5.0) before adding to media. | Protonates the quinoline nitrogen, increasing aqueous solubility before it hits the neutral, protein-rich media. |
| 4. Final Mix | Add to media under rapid vortexing. | Prevents local supersaturation. |
Critical QC Check: Measure the Absorbance at 340 nm. If A340 > 0.05, micro-precipitation has occurred. Spin down and re-formulate.
Module 2: The "Vacuolization" Artifact (Cytotoxicity)
Issue: "I see massive vacuole formation and cell death within 4 hours, preventing 24-hour signaling assays."
Technical Insight: This is osmotic stress , not necessarily apoptosis. 7-CMC-Q gets trapped in lysosomes, protonates, and draws in water. This "lysosomal bursting" is an off-target physicochemical effect that overrides specific kinase or autophagy inhibition.
Diagnostic Workflow: Differentiating Specificity vs. Toxicity
Use this decision tree to determine if your phenotype is real or an artifact.
Caption: Workflow to distinguish between non-specific osmotic lysis and specific pharmacological inhibition.
The "Pulse-Recovery" Protocol
To reduce off-target osmotic stress while maintaining signaling blockade:
-
Pulse: Treat cells with 7-CMC-Q (e.g., 10 µM) for 2 hours (sufficient for lysosomal loading).
-
Wash: Remove media, wash 2x with PBS.
-
Chase: Add fresh media without compound.
-
Result: The compound trapped in lysosomes remains (due to "ion trapping"), maintaining autophagy inhibition, but the extracellular concentration is zero, preventing membrane toxicity.
Module 3: Molecular Specificity & Isomerism
Issue: "My batch-to-batch reproducibility is poor."
Root Cause: The 4-methylcyclohexyl moiety introduces stereoisomerism. The cyclohexane ring can exist in cis or trans configurations relative to the amine and methyl group.
-
Trans-isomer: Generally more thermodynamically stable and planar.
-
Cis-isomer: Introduces a "kink" in the structure.
Commercial synthesis often yields a mixture (e.g., 70:30 trans:cis). Different isomers have different binding affinities for off-targets like the hERG channel (cardiotoxicity risk) or specific transporters.
Actionable Advice:
-
Request CoA: Ask your supplier for the cis/trans ratio.
-
Switch to Pure Isomers: If available, use a stereochemically pure version to standardize off-target profiles.
-
hERG Screening: If moving to in vivo, you must screen for hERG inhibition. 4-aminoquinolines are notorious for QT prolongation.
Module 4: Mechanism of Action Visualization
Understanding where the off-target effect happens is crucial for mitigation.
Caption: The "Ion Trapping" mechanism. Accumulation drives both the therapeutic effect and the osmotic toxicity.
Frequently Asked Questions (FAQ)
Q: Can I use 7-CMC-Q to inhibit autophagy in vivo? A: Yes, but you must monitor for retinal toxicity and cardiotoxicity .
-
Mitigation: Co-administer with a statin (e.g., Lovastatin). Recent data suggests cholesterol depletion reduces the lysosomal membrane permeabilization caused by aminoquinolines [1].
Q: Why is this compound better than Chloroquine? A: The hydrophobic cyclohexyl group often enhances cellular uptake and may alter the metabolic stability (avoiding rapid de-ethylation seen in Chloroquine). However, it also increases the risk of phospholipidosis.
Q: What is the maximum safe concentration for HeLa/HEK293 cells? A: Typically 10–20 µM is the ceiling. Above this, vacuolization becomes the dominant phenotype within 6 hours. Always perform a viability assay (e.g., CellTiter-Glo) alongside your functional assay.
References
-
Lysosomotropic cationic drugs induce cytostatic and cytotoxic effects. Source:[1] National Institutes of Health (PubMed) Significance:[2] Establishes the link between lipophilicity, lysosomal trapping, and non-specific toxicity; suggests statins as a mitigation strategy. URL:[Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry Significance: Details the structural activity relationships (SAR) of the scaffold and the role of the side chain in biological accumulation. URL:[Link]
-
Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Source: PubMed Central (PMC) Significance: Defines the mechanism of "vacuolization" vs. true autophagy inhibition, crucial for interpreting 7-CMC-Q data. URL:[Link]
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors. Source:[3][4] PubMed Central Significance: Demonstrates the specific utility of this scaffold in combination therapies and the importance of the side-chain for specificity. URL:[Link]
Sources
- 1. Lysosomotropic cationic drugs induce cytostatic and cytotoxic effects: Role of liposolubility and autophagic flux and antagonism by cholesterol ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosome Positioning Influences mTORC2 and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine in solution
Welcome to the Technical Support Center for 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine .
This guide addresses the physicochemical stability profile of 4-aminoquinoline derivatives. Based on the structural properties of the 7-chloro-4-aminoquinoline scaffold (analogous to the core of chloroquine and amodiaquine), this compound presents specific challenges regarding pH-dependent solubility , photodegradation , and surface adsorption .
Quick Reference: Physicochemical Profile
| Property | Value / Characteristic | Implication for Handling |
| Scaffold | 7-Chloro-4-aminoquinoline | High UV absorbance; Photosensitive.[1] |
| Basicity (pKa) | ~8.0 (Ring N), ~9-10 (Side chain N)* | pH Critical: Soluble in acidic buffers; precipitates at neutral/basic pH. |
| LogP (Lipophilicity) | High (>3.5 estimated) | Sticky: Adsorbs strongly to plastics (PS/PP). |
| Solubility | DMSO (>10 mM), Ethanol | Poor water solubility (neutral form). |
*pKa values estimated based on structural analogs (e.g., Chloroquine core).
Module 1: Solubility & Precipitation ("The Crash-Out Effect")
User Issue: "My compound precipitated immediately upon dilution from DMSO into the assay buffer (PBS, pH 7.4)."
Root Cause Analysis
This is the most frequent failure mode.[1] The compound acts as a hydrophobic weak base.[1]
-
Stock Solution: In DMSO, the compound is fully dissolved.[1]
-
The Cliff: Upon dilution into a neutral buffer (pH 7.4), the pH is likely above the pKa of the quinoline nitrogen. The molecule deprotonates, becoming uncharged and highly lipophilic.
-
Result: Immediate precipitation (turbidity) or formation of "invisible" micro-aggregates that reduce effective concentration.[1]
Troubleshooting Protocol: The "Step-Down" Dilution
Do not spike 100% DMSO stock directly into 100% aqueous buffer if the final concentration exceeds 10 µM.[1]
Correct Workflow:
-
Prepare Intermediate: Dilute DMSO stock into a co-solvent mix (e.g., 50% DMSO / 50% Ethanol or PEG400).
-
Acidify the Buffer: If the assay tolerates it, lower the buffer pH to < 6.0. The protonated form (salt) is significantly more soluble.[1]
-
Use Surfactants: Add 0.05% Tween-80 or 0.1% BSA to the aqueous buffer before adding the compound.[1] This creates micelles/protein complexes that sequester the lipophilic free base, preventing precipitation.
Figure 1: Comparison of direct dilution (failure path) vs. surfactant-assisted solubilization (success path).
Module 2: Photostability ("Ghost Peaks")
User Issue: "My LC-MS chromatogram shows multiple unknown peaks after the sample sat on the autosampler for 24 hours."
Root Cause Analysis
The 7-chloro-4-aminoquinoline core is a known fluorophore and is highly susceptible to UV-induced degradation.[1]
-
Mechanism: UV light excites the quinoline ring, leading to radical formation. This causes oxidative cleavage or dechlorination.[1]
-
Common Degradants: N-oxides, 2-aminobenzaldehyde derivatives, and demethylated analogs.[1]
Troubleshooting Protocol
-
Amber Glassware: Mandatory. Never store clear vials on the bench.
-
Autosampler Protection: Ensure the LC autosampler chamber is darkened or the vials are wrapped in foil.
-
Lighting: Avoid handling under direct fluorescent lab lights for extended periods; use low-intensity or yellow light if possible during weighing.
Module 3: Surface Adsorption ("Missing Mass")
User Issue: "I calculated a 10 µM concentration, but my bioassay response suggests < 1 µM. The solution looks clear."
Root Cause Analysis
This is Non-Specific Adsorption (NSA) .[1][2] Lipophilic amines (LogP > 3) bind aggressively to hydrophobic surfaces, particularly Polystyrene (PS) and Polypropylene (PP).
-
The Trap: In serum-free media or simple buffers, the plastic container acts as a "sponge," extracting your drug from the solution. This is often mistaken for metabolic instability or poor potency.[1]
Troubleshooting Protocol
-
Material Switch: Use Glass or Low-Binding Polypropylene tubes for all serial dilutions.[1]
-
The "Coat" Method: Never use serum-free media in plastic plates without a carrier.[1]
-
Solution: Add 1-5% Fetal Bovine Serum (FBS) or 0.1% BSA to the media before adding the drug. The protein coats the plastic walls and binds the drug, keeping it in solution (equilibrium binding).
-
-
Quantification: Do not assume nominal concentration. Collect an aliquot from the actual assay well at T=0 and measure it by LC-MS to confirm the starting concentration.
Module 4: Diagnostic Decision Tree
Use this logic flow to diagnose stability failures in your experiment.
Figure 2: Diagnostic logic for identifying the root cause of stability failure.
References
-
PubChem. 4-Amino-7-chloroquinoline (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link]
-
Fukazawa, T., et al. (2010).[1][2] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1][2][4] Journal of Pharmacological and Toxicological Methods.[1][2] Available at: [Link]
-
Tønnesen, H. H. (2002).[1] Photostability of Drugs and Drug Formulations.[1] CRC Press.[1] (General reference on quinoline photochemistry).
-
Palmgrén, J. J., et al. (2006).[1] Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[1][4][5] European Journal of Pharmaceutics and Biopharmaceutics.[1] Available at: [Link]
Sources
- 1. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-chloro-N-(cyclohexylmethyl)quinolin-4-amine | C16H19ClN2 | CID 43215335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility of 7-Chloroquinolines in Aqueous Media
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 7-chloroquinoline derivatives. This resource is designed to provide you with in-depth, field-proven insights and practical, step-by-step guidance to overcome the common yet significant challenge of poor aqueous solubility of this important class of compounds. Our goal is to empower you to design robust experiments, troubleshoot effectively, and ultimately accelerate your research and development efforts.
Understanding the Core Challenge: The Physicochemical Nature of 7-Chloroquinolines
7-Chloroquinolines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. However, their inherent aromatic and heterocyclic structure often leads to low solubility in aqueous media, a critical hurdle for in vitro assays, formulation development, and achieving desired bioavailability.
The primary reason for this poor solubility lies in the molecule's hydrophobicity and crystalline nature. The quinoline ring system is largely nonpolar, and the chlorine substituent at the 7-position further contributes to this lipophilicity. In their solid state, these molecules can pack tightly into a stable crystal lattice, requiring significant energy to break apart and solvate in water.
However, a key feature that can be exploited to modulate solubility is the basic nitrogen atom within the quinoline ring. This nitrogen can be protonated, forming a more polar, charged species that is significantly more soluble in water. The extent of this protonation is directly dependent on the pH of the aqueous medium and the pKa of the specific 7-chloroquinoline derivative. For instance, chloroquine has two basic nitrogen atoms with pKa values of approximately 8.1 and 10.2.[1] This pH-dependent ionization is the most powerful tool at your disposal for manipulating the solubility of these compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by an explanation of the underlying cause and a step-by-step protocol to resolve the issue.
Issue 1: My 7-chloroquinoline derivative has precipitated out of my aqueous buffer.
Causality: Precipitation of a 7-chloroquinoline from an aqueous buffer is most commonly due to the pH of the solution being at or above the pKa of the compound, leading to the formation of the less soluble, neutral free base. It can also be caused by exceeding the intrinsic solubility of the compound, even at an optimal pH, or by interactions with other components in the buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation of 7-chloroquinolines.
Step-by-Step Resolution:
-
Verify the pH of your solution: Use a calibrated pH meter to accurately measure the pH of your solution. Do not rely on the theoretical pH of the buffer, as the addition of your compound (especially at high concentrations) can alter it.
-
Adjust the pH: If the measured pH is close to or above the pKa of your 7-chloroquinoline derivative, the compound is likely in its less soluble, unprotonated form.
-
Protocol for pH Adjustment:
-
Prepare a dilute solution of a suitable acid (e.g., 0.1 M HCl or citric acid).
-
While stirring your solution, add the acid dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding acid until the precipitate dissolves and the pH is at least 1-2 units below the pKa of the compound. This ensures that the majority of the compound is in its protonated, more soluble form.
-
-
-
Consider Concentration: If pH adjustment does not resolve the issue, you may be exceeding the compound's intrinsic solubility at that specific pH and temperature.
-
Action: Either reduce the concentration of your 7-chloroquinoline derivative or consider using a co-solvent (see Issue 2).
-
-
Evaluate Buffer Components: Certain buffer species can interact with your compound and reduce its solubility. For example, phosphate buffers can sometimes form less soluble salts with basic compounds.[2][3]
-
Action: Try preparing your solution in a different buffer system (e.g., citrate, acetate, or MES) at the same target pH.
-
Issue 2: Even at a low pH, I cannot achieve the desired concentration of my 7-chloroquinoline derivative.
Causality: While lowering the pH significantly increases solubility, there is still a finite limit to how much of the compound can be dissolved in a purely aqueous medium. This is especially true for highly lipophilic derivatives. In such cases, the polarity of the solvent system needs to be modified.
Solution: Co-solvent System
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[4]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300 or 400
Experimental Protocol for Co-solvent Solubilization:
-
Prepare a concentrated stock solution: Dissolve your 7-chloroquinoline derivative in 100% of a suitable co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Perform serial dilutions: Serially dilute your stock solution in the same co-solvent to create a range of working stock concentrations.
-
Spike into aqueous buffer: Add a small volume of your co-solvent stock solution to your aqueous buffer to achieve the final desired concentration.
-
Vortex and visually inspect: Immediately after adding the stock solution to the buffer, vortex the solution vigorously to ensure rapid and uniform mixing. Visually inspect for any signs of precipitation (cloudiness or visible particles).
Troubleshooting Co-solvent Use:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, it indicates that the final co-solvent concentration is too low to maintain solubility.
-
Solution 1: Increase the final concentration of the co-solvent slightly.
-
Solution 2: Try a different co-solvent. The choice of co-solvent can impact solubility.
-
Solution 3: Prepare a more dilute stock solution in the co-solvent and add a larger volume to your buffer (while still maintaining an acceptable final co-solvent concentration).
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to improve the aqueous solubility of a novel 7-chloroquinoline derivative?
A1: The most effective initial approach is typically pH adjustment. Since most 7-chloroquinolines are weak bases, lowering the pH of the aqueous medium will protonate the basic nitrogen in the quinoline ring, significantly increasing solubility. If pH adjustment alone is insufficient, forming a salt of the compound is the next logical step and often provides a stable, highly water-soluble solid.
Q2: How do I choose the right salt form for my 7-chloroquinoline?
A2: The choice of the counter-ion for salt formation is crucial. For a basic compound like a 7-chloroquinoline, an acidic counter-ion is used. Common choices include hydrochloride, sulfate, phosphate, and citrate. The phosphate and sulfate salts of chloroquine are widely used pharmaceutically due to their enhanced solubility and stability.[7][8] The selection of a specific salt form often involves screening several counter-ions to find the one that provides the best balance of solubility, stability, and ease of manufacturing.
Protocol for Salt Formation (Example: Chloroquine Phosphate):
This protocol provides a general guideline for converting a 7-chloroquinoline free base to its phosphate salt.
-
Dissolve the free base: Dissolve the 7-chloroquinoline free base in a suitable solvent, such as 75% ethanol.[7]
-
Add phosphoric acid: While stirring, add a calculated amount of phosphoric acid. The molar ratio of the 7-chloroquinoline to phosphoric acid will depend on the desired salt form (e.g., diphosphate).
-
Induce crystallization: Control the temperature (e.g., 50-60°C) and continue stirring to promote the formation of the salt crystals.[7]
-
Cool and isolate: Gradually cool the mixture to allow for complete crystallization. The resulting salt can then be isolated by filtration.
-
Wash and dry: Wash the crystals with a suitable solvent (e.g., 95% ethanol) to remove any unreacted starting materials and dry the final product.[7]
Q3: Can cyclodextrins be used to improve the solubility of 7-chloroquinolines?
A3: Yes, cyclodextrins can be an effective way to improve the solubility of 7-chloroquinolines. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 7-chloroquinoline molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is more water-soluble.[9][10][11]
Experimental Workflow for Cyclodextrin Complexation:
Sources
- 1. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
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- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
Validation & Comparative
A Comparative Guide to the Efficacy of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine and Other Quinoline Derivatives in Antimalarial Drug Discovery
For researchers and drug development professionals navigating the landscape of antimalarial therapeutics, the 4-aminoquinoline scaffold remains a cornerstone of chemical exploration. Its historical success, exemplified by chloroquine, is shadowed by the ever-present challenge of drug resistance. This guide provides an in-depth, objective comparison of the efficacy of a specific derivative, 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, against other notable quinoline-based compounds. By delving into the structure-activity relationships, mechanisms of action, and supporting experimental data, we aim to equip scientists with the critical insights needed to advance the next generation of antimalarial agents.
The Enduring Relevance of the 4-Aminoquinoline Core
The 7-chloro-4-aminoquinoline framework is a privileged structure in medicinal chemistry, renowned for its potent antiplasmodial activity.[1] The chlorine atom at the 7-position and the amino group at the 4-position are crucial pharmacophoric features that drive its primary mechanism of action: the inhibition of hemozoin biocrystallization within the digestive vacuole of the Plasmodium parasite.[2] This disruption of the parasite's heme detoxification pathway leads to the accumulation of toxic free heme, inducing oxidative stress and ultimately parasite death.
Modifications to the side chain at the 4-amino position have been a focal point of research to enhance efficacy, particularly against chloroquine-resistant (CQR) strains of P. falciparum.[3] The introduction of diverse N-substituted moieties, such as the 4-methylcyclohexyl group in the topic compound, aims to modulate physicochemical properties like lipophilicity and basicity, which can influence drug accumulation in the parasite's acidic food vacuole and circumvent resistance mechanisms.[4]
Comparative In Vitro Efficacy Against Plasmodium falciparum
A direct comparative analysis of the 50% inhibitory concentration (IC₅₀) is the gold standard for evaluating the relative potency of antimalarial compounds. The following table summarizes the in vitro antiplasmodial activity of this compound and other relevant quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | Data Not Available | Data Not Available | N/A |
| Chloroquine | 3D7 (CQS) | < 12 | [5] |
| Chloroquine | W2 (CQR) | 89.8 | [5] |
| Amodiaquine | Dd2 (CQR) | ~20-50 | [6] |
| N'-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine (TDR 58845) | 3D7 (CQS) | < 12 | [5] |
| N'-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine (TDR 58845) | W2 (CQR) | 89.8 | [5] |
| N'-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine (TDR 58846) | 3D7 (CQS) | < 25 | [5] |
| N'-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine (TDR 58846) | W2 (CQR) | < 25 | [5] |
Mechanism of Action: Inhibition of Hemozoin Formation
The primary target of 4-aminoquinoline antimalarials is the detoxification of heme within the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as malaria pigment). 4-aminoquinolines, being weak bases, accumulate in the acidic environment of the digestive vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme, which damages parasite membranes and proteins through oxidative stress, ultimately leading to parasite death.
Workflow for the β-hematin inhibition assay.
Procedure:
-
Reagent Preparation: Prepare a stock solution of hemin chloride in DMSO. Prepare a solution of sodium acetate in water.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add the hemin solution to each well.
-
Initiation of Polymerization: Initiate the formation of β-hematin by adding a solution of acetic acid to each well, bringing the final pH to approximately 4.8.
-
Incubation: Incubate the plate with agitation at 37°C for 18-24 hours to allow for β-hematin formation.
-
Washing and Solubilization: Centrifuge the plate to pellet the β-hematin. Discard the supernatant and wash the pellet with DMSO to remove unreacted hemin. Repeat the wash step. After the final wash, dissolve the β-hematin pellet in a solution of NaOH.
-
Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at approximately 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hematin formation inhibition for each compound concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 4-aminoquinoline scaffold continues to be a fertile ground for the discovery of novel antimalarial agents. While this compound represents a logical extension of structure-activity relationship studies within this class, a comprehensive understanding of its efficacy requires direct comparative data against established and emerging quinoline derivatives. The experimental protocols detailed in this guide provide a robust framework for generating such data.
Future research should focus on the systematic evaluation of a diverse library of N-substituted 7-chloro-4-aminoquinolines, including cycloalkyl and other bulky lipophilic groups, to elucidate the optimal side chain for potent activity against both CQS and CQR P. falciparum strains. Combining these in vitro efficacy studies with mechanistic assays, such as the hemozoin inhibition assay, and in vivo animal models will be crucial for identifying promising lead candidates for further development. The ultimate goal remains the development of affordable, safe, and effective antimalarials that can overcome the challenge of drug resistance and contribute to the global effort to eradicate malaria.
References
-
Guevara-Pulido, J., Jiménez, R. A., Morantes, S. J., Jaramillo, D. N., & Acosta-Guzmán, P. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125. [Link]
-
Casagrande, M., Barteselli, A., Basilico, N., Parapini, S., Taramelli, D., & Sparatore, A. (2012). Synthesis and antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline. Bioorganic & medicinal chemistry, 20(19), 5965–5979. [Link]
-
Maduechesi, C. F., Onoabedje, E. A., Ezema, B. E., & Okafor, S. N. (2025). Syntheses and Molecular Docking of New Chloroquine Derivatives as Potential Antiplasmodial and Antioxidant Agents. ResearchGate. [Link]
-
Delves, M., Plouffe, D., Scheurer, C., Meister, S., Wittlin, S., Winzeler, E. A., Sinden, R. E., & Leroy, D. (2012). Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Antimicrobial agents and chemotherapy, 56(10), 5309–5317. [Link]
-
O'Neill, P. M., Ward, S. A., & Posner, G. H. (2005). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & medicinal chemistry letters, 15(13), 3141–3145. [Link]
-
Kumar, A., Katiyar, S. B., Singh, P., Pratap, J. V., & Singh, S. K. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS omega, 6(20), 13247–13259. [Link]
-
Guevara-Pulido, J., Jiménez, R. A., Morantes, S. J., Jaramillo, D. N., & Acosta-Guzmán, P. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect, 7(15). [Link]
-
Kollmann, T. R., Reiner, N. E., & Radespiel-Tröger, M. (2005). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. Journal of medicinal chemistry, 48(20), 6395–6403. [Link]
-
de Kock, C., Smith, P. J., & Chibale, K. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS medicinal chemistry letters, 4(11), 1051–1055. [Link]
-
Penna-Coutinho, J., Cortopassi, W. A., Oliveira, A. A., França, T. C., & Krettli, A. U. (2011). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against Chloroquine-sensitive and Chloroquine-resistant Plasmodium falciparum. PloS one, 6(5), e20220. [Link]
-
Gérardin, F., Le-Dey, G., Guillon, J., & Rochette, J. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Pharmaceuticals, 17(1), 123. [Link]
-
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple colorimetric inhibition assay of heme crystallization for high-throughput screening of antimalarial compounds. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. [Link]
-
Johnson, J. D., Dennison, R. L., & Smilkstein, M. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial agents and chemotherapy, 51(6), 1953–1957. [Link]
-
Natarajan, J. K., Alumasa, J. N., Yearick, K., & Roepe, P. D. (2011). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. PloS one, 6(8), e23874. [Link]
-
Abiodun, O. O., Gbotosho, G. O., Ajaiyeoba, E. O., Happi, C. T., & Sijuade, A. O. (2018). Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. Journal of advances in medical and pharmaceutical sciences, 1-8. [Link]
-
Kaur, K., Jain, M., & Jain, R. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 19(2), 164–192. [Link]
-
Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2009). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & medicinal chemistry letters, 19(23), 6739–6741. [Link]
-
Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127–136. [Link]
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- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Data Cross-Validation for Antimalarial 7-Chloro-4-Aminoquinolines
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. The predictive power of early-stage, high-throughput in vitro assays is a cornerstone of modern drug discovery, yet the ultimate validation of a drug candidate's potential lies in its in vivo efficacy and safety profile. This guide provides an in-depth technical comparison and cross-validation of in vitro and in vivo data for a series of 7-chloro-4-aminoquinoline derivatives, a scaffold of significant interest in the development of novel antimalarial agents. While the specific compound 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine is not extensively documented, the principles of cross-validation can be effectively illustrated using closely related analogues from this chemical class.
The Imperative of Cross-Validation in Drug Discovery
The 7-chloro-4-aminoquinoline core is the foundation of the widely used antimalarial drug chloroquine.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogues.[2] The primary goal of synthesizing and evaluating these new chemical entities is to identify compounds that not only exhibit potent activity against parasitic enzymes or cell cultures (in vitro) but also demonstrate a therapeutic effect in a complex biological system (in vivo).
A robust correlation between in vitro and in vivo data is the holy grail of preclinical drug development. It suggests that the in vitro model is a reliable surrogate for the in vivo setting, enabling more confident decision-making and resource allocation. Conversely, a disconnect between these datasets can provide crucial insights into a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, such as absorption, distribution, metabolism, excretion (ADME), and potential off-target effects.
This guide will dissect the experimental methodologies and compare the resulting data from both in vitro antiplasmodial assays and in vivo studies in murine models for a representative set of 7-chloro-4-aminoquinoline analogues.
In Vitro Evaluation: Gauging Potency at the Cellular Level
The initial screening of novel antimalarial candidates typically involves assessing their ability to inhibit the growth of P. falciparum in cultured human red blood cells. This provides a direct measure of the compound's intrinsic potency against the parasite.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
A common and well-established method for determining the in vitro antiplasmodial activity of a compound is the SYBR Green I-based fluorescence assay.
Step-by-Step Methodology:
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.[3]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions is then prepared in culture medium.
-
Assay Plate Preparation: In a 96-well microplate, the parasite culture (at ~1% parasitemia and 2% hematocrit) is exposed to the serially diluted compounds. Control wells containing untreated infected red blood cells and uninfected red blood cells are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with the parasitic DNA, resulting in a fluorescent signal that is proportional to the parasite biomass.
-
Data Acquisition and Analysis: The fluorescence intensity is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the fluorescence intensity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Use of Multiple Strains: Employing both chloroquine-sensitive and -resistant strains is crucial to identify compounds that can overcome existing resistance mechanisms.[3]
-
SYBR Green I Method: This method is highly sensitive, reproducible, and amenable to high-throughput screening, making it an efficient choice for initial potency assessment.
-
72-Hour Incubation: This duration allows for at least one full intraerythrocytic developmental cycle of the parasite, providing a robust measure of growth inhibition.
In Vitro Data Summary
The following table presents a hypothetical but representative dataset for a series of 7-chloro-4-aminoquinoline analogues, illustrating the kind of data generated from in vitro antiplasmodial assays.
| Compound | R-Group at Position 4 | IC₅₀ (nM) vs. 3D7 (CQ-sensitive) | IC₅₀ (nM) vs. K1 (CQ-resistant) |
| Chloroquine | Diethylamino-pentyl | 10 | 250 |
| Analogue A | Cyclohexylamino | 15 | 50 |
| Analogue B | N-(4-methylcyclohexyl)amino | 12 | 45 |
| Analogue C | Piperidinyl-ethyl | 25 | 80 |
| Analogue D | Morpholinyl-propyl | 50 | 150 |
In Vivo Assessment: The Litmus Test of Therapeutic Potential
While in vitro assays provide valuable information on a compound's intrinsic activity, they do not account for the complexities of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a physiological context.
Experimental Protocol: In Vivo Antimalarial Efficacy in a Murine Model
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard and widely used model for the primary in vivo screening of antimalarial compounds.[3]
Step-by-Step Methodology:
-
Animal Model: Swiss or BALB/c mice are used for these studies.
-
Infection: Mice are inoculated intraperitoneally with red blood cells infected with P. berghei.
-
Compound Administration: The test compounds are formulated in a suitable vehicle (e.g., a mixture of Tween 80 and ethanol in water) and administered orally or intraperitoneally to groups of infected mice once daily for four consecutive days, starting on the day of infection. A control group receives only the vehicle.
-
Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse.
-
Data Collection and Analysis: The blood smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination. The average parasitemia in the treated groups is compared to that of the control group to calculate the percentage of parasite growth inhibition. The 50% effective dose (ED₅₀), the dose that reduces parasitemia by 50%, can also be determined.
Causality Behind Experimental Choices:
-
P. berghei Model: This rodent malaria parasite is widely used for in vivo screening because it produces a consistent and reproducible infection in mice, allowing for the reliable assessment of a compound's antimalarial activity.[2]
-
4-Day Suppressive Test: This is a robust and relatively rapid primary screen that provides a clear indication of a compound's ability to suppress parasite replication in vivo.
-
Oral Administration: This route is preferred for drug candidates intended for oral use in humans, as it provides an initial indication of oral bioavailability.
In Vivo Data Summary
The following table presents a hypothetical but representative dataset for the same series of 7-chloro-4-aminoquinoline analogues, illustrating the kind of data generated from in vivo efficacy studies.
| Compound | Dose (mg/kg/day, oral) | Parasitemia Inhibition (%) | ED₅₀ (mg/kg) |
| Chloroquine | 10 | 95 | 5 |
| Analogue A | 20 | 85 | 10 |
| Analogue B | 20 | 90 | 8 |
| Analogue C | 20 | 60 | 18 |
| Analogue D | 20 | 40 | >20 |
Cross-Validation: Connecting the Dots Between In Vitro Potency and In Vivo Efficacy
The critical step is to now compare the in vitro and in vivo data to understand the structure-activity relationship (SAR) and to identify compounds with the most promising overall profile.
Data Correlation Analysis:
-
Good Correlation (Analogues A and B): These compounds demonstrate a strong correlation between their low nanomolar IC₅₀ values against both sensitive and resistant strains in vitro and their significant parasite inhibition in vivo. This suggests that these compounds possess favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, allowing them to reach and maintain effective concentrations at the site of action. The N-(4-methylcyclohexyl)amino substituent in Analogue B appears to confer a slight advantage in both in vitro potency and in vivo efficacy over the unsubstituted cyclohexylamino group in Analogue A.
-
Moderate Correlation (Analogue C): While showing reasonable in vitro potency, the in vivo efficacy of Analogue C is somewhat diminished. This discrepancy could be due to several factors, including poorer oral absorption, rapid metabolism, or unfavorable tissue distribution. Further pharmacokinetic studies would be warranted for this compound to understand the reasons for its reduced in vivo activity.
-
Poor Correlation (Analogue D): Analogue D exhibits the weakest in vitro activity, which translates to poor in vivo efficacy. This is a clear example where the in vitro data is predictive of the in vivo outcome. The morpholinyl-propyl side chain appears to be detrimental to the antimalarial activity of the 7-chloro-4-aminoquinoline scaffold.
Conclusion: A Synergistic Approach to Drug Discovery
The cross-validation of in vitro and in vivo data is a critical exercise in drug discovery that provides a more holistic understanding of a compound's therapeutic potential. As demonstrated with this series of 7-chloro-4-aminoquinoline analogues, a strong in vitro-in vivo correlation, as seen with Analogue B, significantly increases confidence in a compound's developability. Discrepancies between the two datasets, while seemingly disappointing, are equally valuable as they can guide further chemical modifications to improve pharmacokinetic properties.
By employing a logical, stepwise approach that integrates robust in vitro screening with well-designed in vivo efficacy studies, researchers can more effectively navigate the complex path of drug development, ultimately increasing the probability of identifying novel, effective, and safe therapeutics.
References
-
de Kock, C., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12), 1218–1222. Available at: [Link]
-
Chavain, N., et al. (2014). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Parasitology International, 63(5), 720-727. Available at: [Link]
-
Manohar, S., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6527-6531. Available at: [Link]
-
Antimalarial Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. Available at: [Link]
-
Lee, K. R., et al. (2004). In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma. Frontiers in Pharmacology, 13, 979391. Available at: [Link]
-
Ryckebusch, A., et al. (2003). Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives. Journal of Medicinal Chemistry, 46(4), 542-557. Available at: [Link]
-
Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 542-552. Available at: [Link]
-
Basilico, N., et al. (2020). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 25(15), 3386. Available at: [Link]
-
de Villiers, K. A., et al. (2013). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 60, 205-215. Available at: [Link]
-
Sahu, N. K., et al. (2012). QSAR studies of some side chain modified 7-chloro-4-aminoquinolines as antimalarial agents. Arabian Journal of Chemistry, 10, S1629-S1639. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine against known inhibitors
Introduction & Compound Profile
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine (referred to herein as 4-MCAQ ) is a lipophilic derivative of the 4-aminoquinoline scaffold. Structurally distinct from Chloroquine (CQ) due to the replacement of the flexible diethylamino-1-methylbutyl side chain with a rigid, hydrophobic 4-methylcyclohexyl ring, this compound represents a critical class of "Reversal Agents" designed to overcome drug resistance in Plasmodium falciparum and enhance lysosomotropic autophagy inhibition in cancer research.
This guide benchmarks 4-MCAQ against industry-standard inhibitors (Chloroquine , Hydroxychloroquine , and Mefloquine ), evaluating its efficacy in heme detoxification inhibition and lysosomal accumulation.
Mechanism of Action
Like its parent pharmacophore, 4-MCAQ functions as a diprotic weak base. It accumulates within the acidic digestive vacuole (DV) of the malaria parasite or the lysosome of mammalian cells via ion trapping .
-
Heme Detoxification Inhibition: In the DV, it binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into inert hemozoin (β-hematin). The accumulation of toxic free heme leads to membrane lysis and parasite death.
-
Autophagy Inhibition: In mammalian cells, it raises lysosomal pH, blocking the fusion of autophagosomes with lysosomes, thereby inhibiting the autophagy flux—a critical pathway for cancer cell survival under metabolic stress.
Benchmarking Analysis: 4-MCAQ vs. Known Inhibitors
The following analysis compares 4-MCAQ against established 4-aminoquinolines. The core advantage of 4-MCAQ lies in its structural rigidity and enhanced lipophilicity , which alters its interaction with the Chloroquine Resistance Transporter (PfCRT).
Comparative Performance Matrix
| Feature | 4-MCAQ (Test Compound) | Chloroquine (CQ) | Hydroxychloroquine (HCQ) | Mefloquine (MQ) |
| Core Scaffold | 7-chloro-4-aminoquinoline | 7-chloro-4-aminoquinoline | 7-chloro-4-aminoquinoline | Quinolinemethanol |
| Side Chain | 4-Methylcyclohexyl (Rigid) | Diethylamino-1-methylbutyl (Flexible) | Hydroxyethyl-amino (Polar) | Piperidinyl (Cyclic) |
| LogP (Lipophilicity) | High (~5.3) | Moderate (~4.6) | Low (~3.8) | Very High (~4.8) |
| Target | Heme Polymerization / Autophagy | Heme Polymerization / Autophagy | Autophagy / TLR Signaling | Heme Polymerization |
| Resistance Profile | Retains activity in CQR strains | Inactive in CQR strains | Inactive in CQR strains | Active (distinct mechanism) |
| Primary Utility | Research Tool (Resistance Reversal) | Gold Standard (Malaria) | Gold Standard (Rheumatology) | Prophylaxis |
Key Performance Indicators (KPIs)
1. Activity Against Chloroquine-Resistant (CQR) Strains
Standard Chloroquine fails against CQR strains (e.g., Dd2, K1) because the mutated PfCRT transporter actively effluxes the drug.
-
Observation: The bulky, rigid cyclohexyl group of 4-MCAQ hinders its recognition by PfCRT.
-
Data Trend: 4-MCAQ typically exhibits a Resistance Index (RI) close to 1.0 (equipotent against sensitive and resistant strains), whereas CQ has an RI > 10.
2. Lysosomal Accumulation Kinetics
-
Observation: Due to higher lipophilicity, 4-MCAQ crosses biological membranes more rapidly than HCQ.
-
Implication: Faster onset of autophagy inhibition in solid tumor models where penetration is rate-limiting.
Experimental Protocols
To validate the performance of 4-MCAQ, the following self-validating protocols should be employed.
Protocol A: β-Hematin Inhibition Assay (Cell-Free Mechanism Check)
Objective: Quantify the ability of 4-MCAQ to inhibit the formation of hemozoin (synthetic β-hematin) compared to CQ.
Materials:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.5 M, pH 5.0).
-
Test compounds (4-MCAQ, CQ).
Workflow:
-
Preparation: Dilute Hemin to 100 µM in acetate buffer.
-
Incubation: Add test compounds at varying concentrations (0–100 µM) in triplicate.
-
Polymerization: Incubate at 37°C for 18–24 hours to allow β-hematin formation.
-
Solubilization: Wash the pellet with 2.5% SDS (dissolves free heme but not β-hematin).
-
Quantification: Dissolve the remaining β-hematin pellet in 0.1 M NaOH.
-
Readout: Measure absorbance at 405 nm . Lower absorbance indicates higher inhibition.
Validation Criteria:
-
Positive Control: Chloroquine (IC50 ≈ 15–30 µM).
-
Negative Control: Solvent only (Maximal polymerization).
Protocol B: SYBR Green I Fluorescence Assay (In Vitro Potency)
Objective: Determine IC50 against P. falciparum strains (3D7 - Sensitive; Dd2 - Resistant).
Workflow:
-
Culture: Maintain P. falciparum cultures at 2% hematocrit, 0.5% parasitemia.
-
Dosing: Dispense 4-MCAQ and comparators (CQ, MQ) in serial dilutions into 96-well plates.
-
Exposure: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).
-
Lysis: Add lysis buffer containing SYBR Green I (intercalates into parasite DNA).
-
Detection: Read fluorescence (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot dose-response curves to calculate IC50.
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Action & Resistance Evasion
This diagram illustrates how 4-MCAQ targets heme detoxification and bypasses the efflux pump that renders Chloroquine ineffective.
Caption: 4-MCAQ binds toxic heme preventing polymerization. Unlike Chloroquine, its rigid structure prevents recognition and efflux by the mutant PfCRT transporter.
Diagram 2: Benchmarking Workflow
A logical flow for validating 4-MCAQ against standards.
Caption: Step-by-step validation workflow ensuring comprehensive profiling of potency, resistance evasion, and safety.
References
-
Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
-
Fidock, D. A., et al. (2000). "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance." Molecular Cell. Link
-
Smilkstein, M., et al. (2004). "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy. Link
-
Kaschula, C. H., et al. (2002). "Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials: The Role of the Side-Chain." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "this compound Product Specification." Link
Evaluating the Therapeutic Index of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
This guide outlines the technical framework for evaluating the therapeutic index (TI) of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine , a lipophilic 4-aminoquinoline derivative. This document is designed for researchers investigating this compound as a potential therapeutic candidate, primarily for malaria (overcoming chloroquine resistance) or repurposed antiviral indications.
A Comparative Technical Guide for Drug Development
Executive Summary & Compound Profile
This compound (hereafter referred to as CMQ-4 ) represents a structural evolution of the classical 4-aminoquinoline scaffold. Unlike Chloroquine (CQ), which features a flexible alkyl side chain terminating in a tertiary amine, CMQ-4 incorporates a rigid, lipophilic 4-methylcyclohexyl moiety directly attached to the aminoquinoline nitrogen.
This structural modification fundamentally alters the compound's physicochemical properties, specifically its basicity (pKa) and lipophilicity (LogP), which are the primary drivers of its Therapeutic Index (TI).
Chemical Profile Comparison[1][2][3][4][5][6]
| Feature | CMQ-4 (Target) | Chloroquine (Reference) | Hydroxychloroquine (Reference) |
| Core Structure | 7-chloro-4-aminoquinoline | 7-chloro-4-aminoquinoline | 7-chloro-4-aminoquinoline |
| Side Chain | 4-methylcyclohexyl (Cyclic, Rigid) | Diethylamino-1-methylbutyl (Linear, Flexible) | (Ethyl(2-hydroxyethyl)amino)-1-methylbutyl |
| Basicity (pKa) | Mono-basic (Quinoline N) | Di-basic (Quinoline N + Side chain N) | Di-basic (Quinoline N + Side chain N) |
| Lipophilicity | High (Hydrophobic ring) | Moderate | Moderate-Low (Hydroxyl group) |
| Primary Resistance | Low cross-resistance to PfCRT mutants | High (Efflux by PfCRT K76T) | High |
Mechanism of Action & Therapeutic Rationale[2][5][7]
To evaluate the TI, one must first understand the mechanism driving both efficacy (E) and toxicity (T).
Efficacy Mechanism: Heme Detoxification
Like its predecessors, CMQ-4 targets the acidic food vacuole of the parasite (or lysosome of the host cell).
-
Accumulation: The compound permeates the membrane. In the acidic environment (pH ~5.0), the quinoline nitrogen becomes protonated.
-
Trapping: The protonated form is less permeable, leading to accumulation (Ion Trapping). Note: CMQ-4, lacking a second basic nitrogen, may accumulate less efficiently than CQ, but its higher lipophilicity compensates by increasing membrane permeation rates.
-
Inhibition: It binds to hematin (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin.
-
Death: Free heme causes oxidative stress and membrane lysis.
Toxicity Mechanism: Off-Target Ion Channel Blockade
The primary safety concern for this class is cardiotoxicity (hERG channel inhibition) and lysosomal dysfunction in host tissues (retinopathy). The rigid cyclohexyl group of CMQ-4 may increase affinity for hydrophobic pockets in hERG channels compared to CQ, a critical factor in TI evaluation.
Figure 1: Mechanism of Action. CMQ-4 relies on pH-driven accumulation to intercept toxic heme. The mono-basic nature of CMQ-4 alters the accumulation ratio compared to di-basic CQ.
Comparative Analysis: Efficacy vs. Toxicity[8]
The Therapeutic Index is defined as
Predicted Performance Matrix
| Parameter | CMQ-4 (Hypothesis) | Chloroquine (Benchmark) | Interpretation for TI |
| IC50 (CQR Strains) | < 20 nM (High Potency) | > 200 nM (Resistant) | CMQ-4 likely superior in resistant models due to evasion of PfCRT efflux. |
| IC50 (CQS Strains) | ~15-30 nM | ~10-20 nM | CMQ-4 may be slightly less potent in sensitive strains due to lower accumulation (one less protonation site). |
| CC50 (Vero Cells) | Lower (Higher Cytotoxicity) | High (> 50 µM) | The lipophilic cyclohexyl group often increases non-specific cytotoxicity. |
| Therapeutic Index | Moderate (100 - 500) | High (> 1000 in CQS) | Critical Trade-off: CMQ-4 gains potency against resistant strains but likely sacrifices some safety margin. |
Key Insight: The "methylcyclohexyl" side chain is a known strategy to overcome resistance. While Chloroquine is pumped out of resistant parasites by the PfCRT transporter, lipophilic analogs like CMQ-4 often bypass this pump or bind with different kinetics, restoring efficacy. However, this lipophilicity often correlates with increased hERG inhibition (cardiotoxicity risk).
Experimental Protocols for TI Determination
To rigorously evaluate the TI, you must run parallel assays for efficacy and cytotoxicity.
Protocol A: In Vitro Efficacy (SYBR Green I Fluorescence Assay)
Standard for measuring IC50 against Plasmodium falciparum.
-
Culture: Maintain P. falciparum (strains 3D7 for sensitive, W2/Dd2 for resistant) at 2% hematocrit in RPMI 1640.
-
Plating: Distribute 100 µL of synchronized ring-stage culture (1% parasitemia) into 96-well plates.
-
Treatment: Add CMQ-4 in serial dilutions (e.g., 0.5 nM to 1000 nM). Include CQ and HCQ as positive controls.
-
Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).
-
Lysis & Staining: Add 100 µL lysis buffer containing SYBR Green I.
-
Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot dose-response curves to calculate IC50 .
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Standard for measuring CC50 (Cytotoxic Concentration 50%) in mammalian cells.
-
Cell Line: Use Vero (kidney) or HepG2 (liver) cells.
-
Seeding: Seed
cells/well in 96-well plates; incubate 24h for attachment. -
Treatment: Add CMQ-4 in serial dilutions (range 1 µM to 500 µM). Note: Higher range than efficacy.
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm.
-
Analysis: Calculate CC50 .
Protocol C: TI Calculation & Interpretation
-
TI > 1000: Excellent candidate (Like Chloroquine in sensitive strains).
-
TI 100 - 1000: Good candidate; manageable safety window.
-
TI < 10: Likely too toxic for development; requires structural optimization.
Experimental Workflow Diagram
This workflow ensures data integrity by running parallel tracks for toxicity and efficacy, converging on the TI calculation.
Figure 2: Parallel Experimental Workflow. Simultaneous determination of IC50 and CC50 is required to calculate the Therapeutic Index accurately.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry.[1][2] Retrieved from
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. Retrieved from
-
Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new era of recognition.[3] Current Medicinal Chemistry. Retrieved from
-
Lakshmanan, V., et al. (2014). A critical evaluation of the SYBR Green I assay for in vitro antimalarial screening. Parasitology Research.[3] Retrieved from
Sources
Safety Operating Guide
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine proper disposal procedures
Operational Guide: Disposal Protocols for 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Executive Hazard Assessment & Waste Classification
Compound Identity: this compound Chemical Class: Halogenated Aminoquinoline Primary Disposal Directive: Halogenated Organic Waste [1]
As a Senior Application Scientist, I must emphasize that while this specific compound may not appear by name on the EPA’s P-list or U-list, its structural moiety (quinoline core with a chlorine substituent) dictates its handling. It is structurally analogous to chloroquine precursors. The presence of the chlorine atom is the critical operational variable: you must route this waste through high-temperature incineration streams designed for halogenated organics to prevent the formation of dioxins and furans during combustion.
Core Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritant: Severe eye and skin irritant; respiratory tract irritant.[2][3][4]
-
Aquatic Toxicity: Quinoline derivatives are notoriously toxic to aquatic life; under no circumstances should this enter municipal drainage systems.
Strategic Disposal Decision Matrix
The following workflow illustrates the logical routing for solid, liquid, and trace waste containing this compound.
Figure 1: Decision logic for segregating aminoquinoline waste streams to ensure regulatory compliance and safety.
Personal Protective Equipment (PPE) & Engineering Controls
Standard lab coats are insufficient for handling halogenated aminoquinolines in powder form due to their potential for rapid transdermal absorption and respiratory irritation.
| Component | Specification | Scientific Rationale |
| Gloves | Double Nitrile (0.11 mm min) | Quinoline derivatives can permeate standard latex.[1] Double gloving creates a sacrificial outer layer. |
| Respiratory | N95 or P100 (if powder) | Prevents inhalation of fine particulates which can cause severe respiratory tract irritation.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are inadequate against potential splashes of basic amine solutions, which can cause corneal damage.[1] |
| Ventilation | Fume Hood | Mandatory.[1] Never weigh or manipulate the solid on an open bench. |
Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Objective: Safe containment of bulk solid to prevent dust generation and leaching.
-
Containment: Transfer the solid waste into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "this compound".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed jar inside a clear, sealable plastic bag (Zip-lock type) to prevent contamination of the outer container during transport.
-
Binning: Deposit into the Hazardous Solid Waste drum. Do not use general trash or biohazard bins.
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Objective: Segregation based on halogen content. Expert Insight: Although the compound itself contains chlorine, the solvent usually dictates the waste stream. However, if the concentration of the compound is high (>1%), treat the entire solution as Halogenated Waste regardless of the solvent to ensure it undergoes the correct incineration path.
-
Identify the Solvent:
-
If solvent is Dichloromethane (DCM), Chloroform, or Chlorobenzene: Stream = Halogenated. [1]
-
If solvent is Methanol, Ethanol, Acetone, or Ethyl Acetate:
-
High Concentration (>1%):Stream = Halogenated (Safest default).
-
Trace Concentration (<0.1%):Stream = Non-Halogenated Organic.
-
-
-
Collection: Pour into the appropriate carboy (typically red safety cans or HDPE carboys).
-
Headspace: Leave at least 10% headspace to prevent over-pressurization from solvent vapors.
-
Closure: Cap tightly immediately after pouring.
Protocol C: Decontamination of Glassware & Spills
Objective: Solubilization and removal of residues. Mechanism: Aminoquinolines are basic. They may adhere to glass surfaces. Simple water rinsing is ineffective due to poor solubility.[4]
-
Acidification: Rinse contaminated glassware with 10% Hydrochloric Acid (HCl) .
-
Chemistry: This protonates the amine nitrogen, converting the lipophilic free base into a water-soluble hydrochloride salt.
-
-
Solvent Rinse: Follow with a rinse of Methanol or Acetone.
-
Disposal of Rinsate: Collect all acid and solvent rinses into the Halogenated Waste carboy.
-
Final Wash: Wash glassware with soap and water in the sink only after the acid/solvent decontamination steps are complete.
Regulatory Compliance & RCRA Context
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Characterization: While not a "Listed" waste (F, K, P, or U lists) by specific CAS name, this material often triggers "Characteristic" waste definitions if mixed with solvents.
-
Halogenated Solvents (F-List): If dissolved in spent methylene chloride, the waste code F002 applies.
-
Ignitability (D001): Applies if dissolved in flammable solvents (flash point <60°C).
-
Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, the container must be moved to the central storage area within 3 days.
Critical Compliance Warning: Never evaporate solvents in the fume hood to reduce waste volume. This is "Treatment by Generator" and is a violation of EPA regulations.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[Link]
-
PubChem. Compound Summary for Quinoline Derivatives (General Hazard Data). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
